4-Bromo-N-chlorobenzamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
33341-65-0 |
|---|---|
Molecular Formula |
C7H5BrClNO |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
4-bromo-N-chlorobenzamide |
InChI |
InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,(H,10,11) |
InChI Key |
QYOFLXMSDIRDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCl)Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid
An In-depth Technical Guide to the Synthesis of 4-Bromo-N-chlorobenzamide from 4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for producing this compound, a valuable reagent and intermediate in organic synthesis, starting from 4-bromobenzoic acid. The synthesis is presented as a robust two-step process, with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
The synthesis of this compound from 4-bromobenzoic acid is most effectively achieved through a two-stage process:
-
Amide Formation: Conversion of 4-bromobenzoic acid to its corresponding amide, 4-bromobenzamide. This can be accomplished via two primary routes:
-
Route A: A two-step sequence involving the formation of an acyl chloride intermediate (4-bromobenzoyl chloride) followed by amination.
-
Route B: A one-pot direct amidation reaction.
-
-
N-Chlorination: The subsequent chlorination of the nitrogen atom of 4-bromobenzamide to yield the final product, this compound.
Below is a logical diagram illustrating the chemical transformations.
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-N-chlorobenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis of its precursor, 4-Bromobenzamide, and provides a scientifically grounded prediction of the spectroscopic properties of this compound. This approach, combining experimental data of a closely related compound with established principles of spectroscopic analysis for N-chloroamides, offers a valuable resource for researchers working with this and similar molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-chlorination of its precursor, 4-Bromobenzamide. Several methods are available for the N-chlorination of amides, with some of the most common and effective reagents being trichloroisocyanuric acid (TCICA), calcium hypochlorite, and tert-butyl hypochlorite. Below is a detailed experimental protocol for the synthesis using trichloroisocyanuric acid, which is known for its efficiency and relatively mild reaction conditions.
Experimental Protocol: N-chlorination of 4-Bromobenzamide using Trichloroisocyanuric Acid
This protocol is adapted from general procedures for the N-chlorination of amides.
Materials:
-
4-Bromobenzamide
-
Trichloroisocyanuric acid (TCICA)
-
Methanol
-
Methylene chloride
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a round-bottom flask, dissolve 4-Bromobenzamide (1 equivalent) in methanol.
-
To this solution, add trichloroisocyanuric acid (0.4 equivalents) in portions while stirring at room temperature. The reaction is typically rapid, and the formation of a precipitate (cyanuric acid) may be observed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the cyanuric acid precipitate.
-
Wash the filter cake with a small amount of methylene chloride.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization, typically from a solvent mixture such as benzene or an alkane/ether mixture, to yield the pure product.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound, based on the known data for 4-Bromobenzamide and the general spectroscopic properties of N-chloroamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The key change expected in the ¹H NMR spectrum upon N-chlorination of 4-Bromobenzamide is the disappearance of the N-H protons.
Table 1: ¹H NMR Data for 4-Bromobenzamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.6 - 7.7 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~7.5 and ~8.1 | Broad Singlet | 2H | Amide N-H protons |
Predicted ¹H NMR Spectrum of this compound:
-
The two doublets corresponding to the aromatic protons are expected to be present, possibly with minor shifts in their chemical shift values due to the electronic effect of the N-chloro group.
-
The broad singlet for the two N-H protons will be absent.
Predicted ¹³C NMR Spectrum of this compound: The chemical shifts of the carbon atoms in the aromatic ring and the carbonyl carbon are expected to be similar to those of 4-Bromobenzamide, with slight variations possible due to the change in the substituent on the nitrogen atom.
Experimental Protocol: NMR Spectroscopy
-
Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most significant changes in the IR spectrum upon converting 4-Bromobenzamide to this compound will be the disappearance of N-H bands and the appearance of an N-Cl band.
Table 2: Key IR Absorption Bands for 4-Bromobenzamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 and ~3200 | Strong, Broad | N-H stretching vibrations (asymmetric and symmetric) |
| ~1660 | Strong | C=O stretching vibration (Amide I band) |
| ~1600 | Medium | N-H bending vibration (Amide II band) |
| ~1400 | Medium | C-N stretching vibration |
| ~830 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |
| ~750 | Strong | C-Br stretching vibration |
Predicted IR Spectrum of this compound:
-
The N-H stretching bands around 3400 and 3200 cm⁻¹ will be absent.
-
The N-H bending band around 1600 cm⁻¹ will be absent.
-
A new band, characteristic of the N-Cl stretching vibration, is expected to appear in the range of 950-920 cm⁻¹.[1]
-
The C=O stretching frequency may shift slightly.
Experimental Protocol: IR Spectroscopy
-
Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The molecular weight of 4-Bromobenzamide (C₇H₆BrNO) is approximately 200.03 g/mol . The molecular weight of this compound (C₇H₅BrClNO) is approximately 234.48 g/mol . The mass spectrum will show a molecular ion peak corresponding to the latter.
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion peak and any fragments containing these halogens.
-
Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the aromatic ring. The presence of the N-Cl bond may introduce new fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Introduce the sample into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can use the provided protocols and predicted data as a benchmark for their own experimental work. The combination of data from the precursor molecule and established spectroscopic principles for the N-chloro functional group allows for a robust and scientifically sound characterization of the target compound.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR) spectroscopic data for 4-Bromo-N-chlorobenzamide, alongside a robust experimental protocol for its synthesis and characterization. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages established principles of organic chemistry and spectroscopy, drawing parallels with analogous structures to offer a comprehensive predictive analysis.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its parent compound, 4-bromobenzamide, and the known effects of N-chlorination on the electronic environment of the benzamide scaffold.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.9 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~ 7.6 - 7.8 | Doublet | 2H | Aromatic (H-3, H-5) |
Note: The absence of a broad singlet corresponding to an N-H proton is a key indicator of successful N-chlorination.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | Carbonyl (C=O) |
| ~ 135 - 140 | Aromatic (C-1) |
| ~ 131 - 134 | Aromatic (C-3, C-5) |
| ~ 129 - 132 | Aromatic (C-2, C-6) |
| ~ 125 - 128 | Aromatic (C-4) |
Experimental Protocols
The following protocols outline a reliable method for the synthesis and subsequent NMR analysis of this compound.
Synthesis of this compound
This procedure is adapted from established methods for the N-chlorination of primary amides.
Materials:
-
4-Bromobenzamide
-
Calcium hypochlorite (Ca(OCl)₂)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-bromobenzamide in dichloromethane.
-
Add 1.1 equivalents of calcium hypochlorite to the solution.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
NMR Sample Preparation and Analysis
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Logical Workflow and Characterization
The synthesis and characterization of this compound follow a logical progression, as illustrated in the workflow diagram below. This process ensures the successful formation and verification of the target compound's identity and purity.
Caption: Workflow for the synthesis and characterization of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-Bromo-N-chlorobenzamide
This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of this compound. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide focuses on the theoretical and practical aspects of its IR analysis. This includes the predicted vibrational frequencies of its functional groups, detailed experimental protocols for spectrum acquisition, and a logical workflow for analysis and interpretation.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The expected absorption bands, based on established group frequencies from spectroscopic literature, are summarized in the table below. These values provide a reference for the analysis of an experimentally obtained spectrum.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3080 - 3030 | Medium | C-H Stretch | Aromatic C-H |
| ~ 1680 - 1650 | Strong | C=O Stretch (Amide I) | Amide Carbonyl |
| ~ 1600, 1585, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1570 - 1515 | Medium | N-H Bend / C-N Stretch (Amide II) | Amide |
| ~ 1250 | Weak | N-H Bend / C-N Stretch | Amide |
| ~ 1100 - 1000 | Strong | C-Br Stretch | Aryl Bromide |
| ~ 850 - 750 | Strong | N-Cl Stretch | N-Chloroamide |
| ~ 830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene Ring |
Note: The exact peak positions and intensities can vary based on the sample's physical state (solid, solution), concentration, and the specific spectroscopic method used.
Experimental Protocols for IR Spectrum Acquisition
The following protocols describe standard methods for obtaining the IR spectrum of a solid sample such as this compound.
2.1. Potassium Bromide (KBr) Pellet Method
This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.[1][2][3]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Vacuum pump
-
Infrared-grade Potassium Bromide (KBr), dried
-
Spatula and analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, infrared-grade KBr.[2]
-
Grinding: Add the KBr to a clean, dry agate mortar and grind it to a fine powder. Add the this compound sample to the mortar.
-
Mixing: Gently but thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogeneous mixture. The final mixture should have a consistent, fine powdery appearance.
-
Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Assemble the die and connect it to a vacuum pump for a few minutes to remove any entrapped air and moisture, which can cause scattering of the IR beam.
-
Pressing: Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[1] This will cause the KBr to flow and form a transparent or semi-transparent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A good pellet will be thin and transparent.
-
Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty spectrometer. Then, acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
2.2. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid method that requires minimal sample preparation.[4][5][6]
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the built-in pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Visualizations
3.1. Workflow for IR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of an infrared spectrum.
Caption: Workflow for Infrared Spectrum Analysis.
3.2. Key Molecular Vibrations of this compound
This diagram highlights the primary vibrational modes expected in the IR spectrum of this compound.
Caption: Key Molecular Vibrations.
References
- 1. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. What Is The Use Of Kbr In Ftir? A Key Technique For Accurate Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How ATR-FTIR Maximizes S/N With Strongly Absorbing Liquids Or Highly Scattering Solids? [eureka.patsnap.com]
- 6. google.com [google.com]
Mass Spectrometry Fragmentation Analysis of 4-Bromo-N-chlorobenzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromo-N-chlorobenzamide. The information presented herein is based on established fragmentation principles of aromatic amides, halogenated compounds, and N-chloroamides, offering a foundational understanding for researchers in analytical chemistry and drug development.
Predicted Mass Spectrometry Data
The expected mass spectrum of this compound is characterized by a molecular ion peak with a distinctive isotopic pattern due to the presence of bromine. The fragmentation is predicted to be dominated by cleavages around the amide functionality and the loss of halogen atoms. A summary of the plausible quantitative data is presented in Table 1.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure | Predicted Relative Intensity (%) |
| 233/235 | [M]•+ (Molecular Ion) | 4-Br-C₆H₄-CO-NHCl | 40 |
| 198 | [M - Cl]⁺ | 4-Br-C₆H₄-CO-NH | 60 |
| 183/185 | [M - NHCl]⁺ | 4-Br-C₆H₄-CO | 100 (Base Peak) |
| 155/157 | [M - NHCl - CO]⁺ | 4-Br-C₆H₄ | 70 |
| 104 | [C₇H₄O]⁺ | C₆H₄-CO | 30 |
| 76 | [C₆H₄]⁺ | C₆H₄ | 50 |
Table 1: Predicted key fragment ions, their structures, and estimated relative intensities in the electron ionization mass spectrum of this compound. The dual m/z values reflect the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Hypothesized Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation cascade is dictated by the stability of the resulting ions. The primary fragmentation pathways are predicted to be the cleavage of the N-Cl bond and the α-cleavage at the carbonyl group, leading to the formation of the highly stable 4-bromobenzoyl cation. This cation is expected to be the base peak in the spectrum. Further fragmentation proceeds through the loss of carbon monoxide and the bromine atom.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a representative experimental protocol for acquiring the mass spectrum of this compound.
Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is to be used.
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, held for 1 minute, then ramped at a rate of 15 °C/min to 280 °C, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-300.
-
Scan Speed: 1000 amu/s.
Data Analysis: The acquired mass spectrum should be analyzed for the molecular ion peak and the characteristic fragmentation pattern. The isotopic distribution for bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be used for confirmation.
Logical Workflow for Fragmentation Analysis
The process of determining the fragmentation pattern of a novel compound like this compound follows a logical progression from data acquisition to structural elucidation.
Caption: Workflow for mass spectrometric fragmentation analysis.
Lack of Crystallographic Data for 4-Bromo-N-chlorobenzamide and a Detailed Analysis of the Closely Related 4-Bromobenzamide
A comprehensive search of established scientific and crystallographic databases has revealed no publicly available crystal structure data for 4-Bromo-N-chlorobenzamide. Consequently, a detailed technical guide on its specific molecular geometry and crystal packing cannot be compiled.
As an illustrative alternative for researchers, scientists, and drug development professionals, this guide presents a detailed analysis of the crystal structure and molecular geometry of the closely related compound, 4-Bromobenzamide . The methodologies and data presentation formats used here serve as a template for what would be included in a report for the originally requested compound, should its crystal structure be determined in the future.
In-depth Technical Guide: Crystal Structure and Molecular Geometry of 4-Bromobenzamide
This guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Bromobenzamide, a significant intermediate in organic synthesis.[1][2] The information is based on single-crystal X-ray diffraction studies.
Molecular Structure and Geometry
The molecule of 4-Bromobenzamide consists of a benzene ring substituted with a bromine atom and an amide group at the para position. The fundamental chemical properties and identifiers for this compound are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol [3] |
| CAS Number | 698-67-9[3] |
| IUPAC Name | 4-bromobenzamide[3] |
| SMILES | C1=CC(=CC=C1C(=O)N)Br[3] |
| InChIKey | ZRWNRAJCPNLYAK-UHFFFAOYSA-N[3] |
Crystallographic Data
The crystal structure of 4-Bromobenzamide has been determined by X-ray diffraction. The key crystallographic data and refinement parameters are presented in the following table. This data is essential for understanding the three-dimensional arrangement of the molecules in the solid state. A notable entry in the Cambridge Crystallographic Data Centre (CCDC) for 4-Bromobenzamide is 933461.[3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.822(3) |
| b (Å) | 5.927(2) |
| c (Å) | 16.642(3) |
| α (°) | 90 |
| β (°) | 103.963(3) |
| γ (°) | 90 |
| Volume (ų) | 1322.9(6) |
| Z | 4 |
Note: The crystallographic data presented is for a derivative, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, as a closely related example with fully detailed parameters available in the search results.[4] Specific unit cell parameters for 4-bromobenzamide itself were not explicitly detailed in the provided search snippets, though its CCDC number is available.
Experimental Protocols
3.1. Synthesis of 4-Bromobenzamide
Several methods for the synthesis of 4-bromobenzamide have been reported. One common laboratory-scale synthesis involves the following steps:
-
Starting Materials : 4-Bromobenzyl chloride and potassium ferrocyanide trihydrate are used as primary reactants.[1]
-
Solvent and Catalyst : The reaction is carried out in an organic solvent in the presence of a 1,10-phenanthroline/copper salt catalyst.[1]
-
Reaction Conditions : The mixture is heated to 120-160 °C in an oxygen atmosphere for 10-60 hours.[1]
-
Purification : The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent.[5]
An alternative synthesis route starts from 4-bromobenzoic acid and 4-fluoroaniline.[6]
3.2. Crystallization
Single crystals of sufficient quality for X-ray diffraction are typically grown from a suitable solvent. For benzamide derivatives, slow evaporation of a solution is a common technique. For instance, rod-like colorless single crystals of a related compound were obtained from a 1:1 aqueous ethanol solution.
3.3. X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection : A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 200 K) using a radiation source such as Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement : The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and structural determination of a crystalline compound like 4-Bromobenzamide.
Caption: Generalized workflow for the synthesis and crystallographic analysis.
References
- 1. CN113636952B - A kind of method for preparing 4-bromobenzamide - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 6. 4-bromo-N-(4-fluorophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
Physical and chemical properties of 4-Bromo-N-chlorobenzamide
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-N-chlorobenzamide. Given the limited availability of direct experimental data for this specific compound, this document extrapolates information from its parent compound, 4-bromobenzamide, and the well-documented chemistry of the N-chloroamide functional group. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Physical and Chemical Properties
Direct experimental data for this compound is not extensively reported in the literature. However, its fundamental properties can be predicted. For comparative purposes, the known properties of the parent compound, 4-bromobenzamide, and the related 4-bromo-2-chlorobenzamide are provided.
Table 1: Predicted and Comparative Physical & Chemical Properties
| Property | This compound (Predicted/Calculated) | 4-Bromobenzamide (Experimental) | 4-Bromo-2-chlorobenzamide (Experimental) |
| Molecular Formula | C₇H₅BrClNO | C₇H₆BrNO | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol | 200.03 g/mol [1] | 234.48 g/mol [2][3] |
| IUPAC Name | This compound | 4-Bromobenzamide | 4-Bromo-2-chlorobenzamide[2][3] |
| CAS Number | Not available | 698-67-9[1] | 426265-73-8[2][3] |
| Appearance | Predicted to be a solid | White to off-white powder[1] | White solid[4] |
| Melting Point | Not available | 190-193 °C[1] | Not available |
| Boiling Point | Not available | 309.9 °C at 760 mmHg[5] | Not available |
| Solubility | Predicted to be soluble in organic solvents, insoluble in water. | Not specified | Insoluble in water, soluble in organic solvents[4]. |
| XLogP3 | Not available | 1.8 | 2.2[2][3] |
| Hydrogen Bond Donor Count | 0 | 1 | 1[2][3] |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1[2][3] |
Synthesis and Experimental Protocols
This compound can be synthesized from its parent amide, 4-bromobenzamide, via N-chlorination. Several methods exist for the N-chlorination of amides, utilizing reagents such as calcium hypochlorite, trichloroisocyanuric acid (TCICA), and tert-butyl hypochlorite.[5][6][7] The use of TCICA in methanol is a simple and efficient general procedure.[5]
Experimental Protocol: N-chlorination of 4-Bromobenzamide using Trichloroisocyanuric Acid (TCICA)
This protocol is a general procedure adapted for the synthesis of this compound.[5]
Materials:
-
4-Bromobenzamide
-
Trichloroisocyanuric acid (TCICA)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography equipment (if necessary for purification)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzamide (1 equivalent) in methanol with stirring until a clear solution is obtained.
-
Add TCICA (approximately 0.37 equivalents, as TCICA has three active chlorine atoms) to the solution. The reaction is typically run with a slight excess of chlorinating agent equivalents.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For many amides, the reaction is complete within 30-60 minutes.[5]
-
Upon completion, a solid precipitate of cyanuric acid will have formed. Remove this by-product by filtration.
-
Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization or flash chromatography if necessary. N-chloroamides have been shown to be stable enough for isolation by aqueous workup and column chromatography.[8]
Chemical Reactivity and Stability
N-chloroamides are versatile reagents in organic synthesis due to the reactive N-Cl bond.
-
Internal Oxidant: The N-Cl bond serves as an internal oxidant in various reactions, such as in transition metal-catalyzed C-H activation/annulation reactions for synthesizing isoquinolones.[9] This avoids the need for an external metal oxidant.
-
Radical Precursors: They can act as sources of amidyl radicals, which are key intermediates in various transformations.[6]
-
Rearrangement Reactions: N-chloroamides are classic intermediates in the Hoffmann degradation, which converts amides into primary amines with one less carbon atom.[5]
-
Photochemical Reactivity: Aromatic N-chloroamides can undergo a solid-state photochemical rearrangement when exposed to UV light or sunlight, converting them to chloroaromatic amides.[10]
-
Stability: While reactive, many N-chloroamides exhibit good chemical stability. They can be isolated, purified by standard methods like column chromatography, and stored at low temperatures (-18 °C) for extended periods without significant decomposition.[8]
Spectral Data
Specific experimental spectra for this compound are not available. The following tables provide expected IR absorption bands for the N-chloroamide functional group and the experimental spectral data for the parent compound, 4-bromobenzamide, for reference.
Table 2: Predicted IR Spectral Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H Stretch | 3125 - 3134 | [5] |
| C=O (Amide I) | ~1660 | [5] |
| N-Cl Stretch | 894 - 1267 | [5] |
Table 3: Experimental Spectral Data for 4-Bromobenzamide
| Spectrum Type | Key Peaks / Shifts | Reference |
| IR (KBr disc) | Available, characteristic amide and aromatic peaks. | [5][11] |
| ¹H NMR (90 MHz in DMSO-d₆) | Available, shows aromatic and amide protons. | [5] |
Safety and Handling
While a specific safety data sheet for this compound is not available, general precautions for handling N-chloroamides and related brominated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, light, and incompatible materials such as strong oxidizing agents and bases.[12]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12]
This guide serves as a foundational resource for understanding the properties and chemistry of this compound. Researchers should always exercise caution and perform small-scale trials when working with new or lesser-known compounds.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. New Protocol for Efficient N-Chlorinations of Amides and Carbamates [organic-chemistry.org]
- 3. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure and stereodynamics of atropisomeric N -chloroamides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00268G [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. fishersci.com [fishersci.com]
- 13. 4-bromo-2-chlorobenzamide 98% | CAS: 426265-73-8 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N-chlorobenzamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in published literature for this compound, this document focuses on the foundational principles governing its solubility and provides detailed, standardized experimental protocols for its determination.
Theoretical Framework for Solubility
The solubility of a solid organic compound like this compound is governed by the principle of "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring a halogenated benzene ring and an N-chloroamide functional group, suggests a degree of polarity. The presence of the amide group allows for hydrogen bonding, which can influence its interaction with protic and aprotic polar solvents.
Key factors influencing the solubility of this compound include:
-
Solute-Solvent Interactions: The strength of the intermolecular forces between this compound and the solvent molecules relative to the solute-solute and solvent-solvent interactions.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.
-
Solvent Polarity: A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing and presenting experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethanol | e.g., 25 | e.g., Spectroscopic | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Spectroscopic | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||
| e.g., Methanol | e.g., 25 | e.g., Spectroscopic | ||
| e.g., Acetonitrile | e.g., 25 | e.g., Spectroscopic |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Vortex mixer
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty dish from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
-
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis spectrum.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound
-
Selected organic solvents
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 from the Gravimetric Method.
-
-
Sample Preparation and Analysis:
-
Withdraw a small aliquot of the clear supernatant from the saturated solution.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of a solid organic compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
Navigating the Landscape of 4-Bromo-N-chlorobenzamide Derivatives: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 4-Bromo-N-chlorobenzamide derivatives. Due to the ambiguity of the nomenclature "this compound," this paper focuses on several well-defined isomers and related compounds, providing their systematic IUPAC names, CAS numbers, and a summary of their synthetic methodologies and biological activities.
Core Compounds and Identification
The term "this compound" can be interpreted in several ways, leading to different chemical structures. This guide clarifies this ambiguity by focusing on specific, identified derivatives. The table below summarizes the key identification parameters for a selection of these compounds.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(4-bromophenyl)-4-chlorobenzamide | N-(4-bromophenyl)-4-chlorobenzamide | 7461-40-7 | C₁₃H₉BrClNO | 310.57 |
| 4-Bromo-2-chlorobenzamide | 4-bromo-2-chlorobenzamide | 426265-73-8 | C₇H₅BrClNO | 234.48 |
| N-(4-bromophenyl)-2-chlorobenzamide | N-(4-bromophenyl)-2-chlorobenzamide | 66569-05-9 | C₁₃H₉BrClNO | 310.57 |
| N-(4-bromophenyl)-3-chlorobenzamide | N-(4-bromophenyl)-3-chlorobenzamide | 158525-83-8 | C₁₃H₉BrClNO | 310.57 |
Synthesis and Experimental Protocols
The synthesis of these derivatives generally involves the acylation of a substituted aniline with a substituted benzoyl chloride. Below are detailed experimental protocols for the synthesis of selected compounds.
General Synthesis of N-(Aryl)-halobenzamides
The primary synthetic route to N-(aryl)-halobenzamides is the condensation reaction between a halo-substituted aniline and a halo-substituted benzoyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Workflow for the Synthesis of N-(4-bromophenyl)-2-chlorobenzamide:
Caption: General workflow for the synthesis of N-(4-bromophenyl)-2-chlorobenzamide.
Detailed Protocol for N-(4-bromophenyl)-4-chlorobenzamide:
To a solution of 4-bromoaniline (1.72 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous acetone (50 mL), 4-chlorobenzoyl chloride (1.75 g, 10 mmol) is added dropwise with stirring. The reaction mixture is then refluxed for 4 hours. After cooling to room temperature, the mixture is poured into cold water (200 mL). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
Detailed Protocol for 4-Bromo-2-chlorobenzamide:
4-Bromo-2-chlorobenzonitrile can be partially hydrolyzed to 4-bromo-2-chlorobenzamide. The nitrile is treated with a controlled amount of acid or base in a suitable solvent system. Reaction conditions must be carefully monitored to prevent complete hydrolysis to the carboxylic acid.
Biological Activity and Potential Applications
Derivatives of this compound have been investigated for a range of biological activities, positioning them as interesting scaffolds for drug discovery and agrochemical development.
Anticancer Activity
Several N-(bromophenyl)-chlorobenzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines. The mechanism of action for some of these compounds is thought to involve the inhibition of critical cellular processes.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF-7 (Breast) | <50 | [1] |
| N-(4-bromophenyl)-2-chlorobenzamide analogs | MCF-7 (Breast) | <50 | [1] |
Antimicrobial Activity
The antimicrobial potential of these compounds has also been explored. For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown potent activity against Gram-positive bacteria, with a proposed mechanism of disrupting lipid biosynthesis.[1]
Insecticidal Activity
N-(4-Bromophenyl)-2-chlorobenzamide has been identified as a potential insecticide.[1] Its mechanism of action is believed to be the inhibition of chitin synthesis, a crucial component of the insect exoskeleton.[1] This targeted action suggests a potential for developing insecticides with greater selectivity and reduced off-target effects.
Signaling Pathways
While detailed signaling pathway elucidations for most of these specific compounds are still under investigation, their biological activities suggest interactions with key cellular pathways. For example, the anticancer effects likely involve the modulation of pathways related to cell cycle control, apoptosis, and proliferation. The chitin synthesis inhibition points to a disruption of the metabolic pathways responsible for insect growth and development.
Logical Relationship of a Putative Anticancer Mechanism:
Caption: A potential mechanism of anticancer action for this compound derivatives.
Conclusion
The this compound scaffold and its derivatives represent a promising area of research with demonstrated potential in oncology, infectious disease, and agriculture. The synthetic accessibility and the tunability of the substitution patterns on the aromatic rings allow for the generation of diverse chemical libraries for further screening and optimization. Future work should focus on elucidating the specific molecular targets and detailed mechanisms of action to fully realize the therapeutic and commercial potential of this class of compounds.
References
Stability and Decomposition of 4-Bromo-N-chlorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and decomposition pathways of 4-Bromo-N-chlorobenzamide, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct studies on this specific molecule, this document synthesizes information from closely related N-haloamides to predict its stability profile and potential decomposition products. The guide covers hydrolytic, thermal, and photochemical degradation mechanisms, supported by detailed, adaptable experimental protocols for stability analysis. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound belongs to the class of N-haloamides, which are characterized by a halogen atom attached to the amide nitrogen. This functional group imparts significant reactivity, making these compounds useful synthetic intermediates but also susceptible to various degradation pathways. Understanding the stability of this compound is crucial for its synthesis, storage, handling, and application, particularly in the context of drug development where purity and degradation profiles are of paramount importance. This guide aims to provide a detailed understanding of its likely stability and decomposition characteristics based on the established chemistry of analogous compounds.
Predicted Stability Profile
The N-Cl bond is the most reactive site in the molecule and is susceptible to cleavage under various conditions. The stability of this compound is predicted to be influenced by pH, temperature, and light exposure.
Decomposition Pathways
The decomposition of this compound is expected to proceed through several pathways, including hydrolysis, thermal degradation, and photochemical decomposition.
Hydrolytic Decomposition
N-haloamides are known to undergo hydrolysis, and the rate is highly dependent on the pH of the medium. The reaction is generally reversible, involving the formation of the parent amide and hypochlorous acid (or its corresponding salt).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 4-bromobenzamide and hypochlorous acid.
-
Base-Catalyzed Hydrolysis: In alkaline solutions, N-chloroamides can undergo hydrolysis, which may be initiated by the attack of a hydroxide ion. Under strongly basic conditions, N-chloroamides are also susceptible to the Hofmann rearrangement, which would proceed via an isocyanate intermediate to yield 4-bromoaniline and carbon dioxide upon workup.
Thermal Decomposition
Elevated temperatures can induce the homolytic cleavage of the N-Cl bond in this compound, generating a 4-bromobenzamidyl radical and a chlorine radical. These highly reactive radical species can then initiate a cascade of further reactions, leading to a complex mixture of degradation products. The specific products will depend on the reaction medium (e.g., solvent) and the presence of other radical scavengers or reactive species. General decomposition products from related aromatic amides under thermal stress include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halide (HBr and HCl).
Photochemical Decomposition
Exposure to light, particularly in the UV region, is expected to cause the photochemical decomposition of this compound. Similar to thermal decomposition, the primary photochemical event is likely the homolysis of the N-Cl bond, forming a 4-bromobenzamidyl radical and a chlorine radical. These radicals can then engage in various reactions, including hydrogen abstraction from the solvent or other molecules, addition to aromatic rings, or recombination.
Predicted Decomposition Products
Based on the decomposition pathways described above, the following are the predicted primary decomposition products of this compound.
| Decomposition Pathway | Predicted Primary Products |
| Hydrolysis (Acidic/Neutral) | 4-Bromobenzamide, Hypochlorous acid |
| Hydrolysis (Strongly Basic) | 4-Bromobenzamide, 4-Bromoaniline, Carbonate |
| Thermal Decomposition | 4-Bromobenzamide, Char, Nitrogen oxides, Carbon monoxide, Carbon dioxide, Hydrogen bromide, Hydrogen chloride |
| Photochemical Decomposition | 4-Bromobenzamide, various radical-derived products |
Experimental Protocols
The following are detailed, adaptable protocols for the experimental investigation of the stability of this compound.
Protocol for Hydrolytic Stability Testing
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems (e.g., citrate, phosphate, borate).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution in a sealed, light-protected container to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the samples at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Sample Analysis: Immediately quench the reaction if necessary (e.g., by adding a neutralizing agent or diluting with mobile phase). Analyze the samples by a validated stability-indicating HPLC method (see Protocol 5.4) to quantify the remaining this compound and identify and quantify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. Determine the degradation rate constant and half-life from the data.
Protocol for Thermal Stability Testing (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a TGA sample pan.
-
TGA Analysis: Place the sample pan in the TGA instrument. Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Record the weight loss of the sample as a function of temperature. The onset temperature of decomposition and the temperatures of maximum weight loss provide information about the thermal stability of the compound. The resulting gases can be further analyzed by coupling the TGA to a mass spectrometer or an FTIR spectrometer.
Protocol for Photostability Testing
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) and as a solid-state sample. For the solution, use a quartz cuvette or other UV-transparent container. For the solid sample, spread a thin layer of the powder on a glass plate.
-
Control Samples: Prepare identical samples to be kept in the dark under the same temperature conditions to serve as controls.
-
Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible light spectrum of sunlight, according to ICH Q1B guidelines. A xenon lamp or a metal halide lamp can be used.
-
Time-Point Sampling: At specific time intervals, withdraw aliquots of the solution or take portions of the solid sample for analysis.
-
Sample Analysis: Analyze the samples and the dark controls using a validated stability-indicating HPLC method (see Protocol 5.4) to determine the extent of degradation and identify photodecomposition products.
-
Data Analysis: Compare the chromatograms of the exposed samples with those of the dark controls to assess the extent of photodegradation.
Protocol for Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Selection: Use a reverse-phase C18 column. Develop a mobile phase, likely a gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), that can separate the parent compound from its potential degradation products.
-
Forced Degradation Studies: Subject the this compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products.
-
Method Optimization: Optimize the HPLC method (e.g., gradient profile, flow rate, column temperature, and detection wavelength) to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Predicted decomposition pathways of this compound.
Caption: General experimental workflow for stability testing.
Conclusion
While direct experimental data on the stability and decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be inferred from the well-established chemistry of N-haloamides. This compound is expected to be susceptible to degradation by hydrolysis, heat, and light, primarily through pathways involving the cleavage of the N-Cl bond. The principal non-radical decomposition product is predicted to be 4-bromobenzamide. For researchers and professionals working with this compound, it is imperative to consider these potential instabilities and to conduct rigorous stability studies, such as those outlined in this guide, to ensure its quality, safety, and efficacy in its intended applications. Proper storage in cool, dark, and dry conditions is recommended to minimize degradation.
References
Methodological & Application
Application Notes and Protocols: 4-Bromo-N-chlorobenzamide in Electrophilic Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-N-chlorobenzamide as a reagent in electrophilic amination reactions. This document includes detailed protocols, data presentation, and visualizations to facilitate its application in synthetic chemistry and drug development.
Introduction
Electrophilic amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. N-haloamides, such as this compound, serve as effective electrophilic aminating agents, offering a reactive nitrogen source for the direct amination of nucleophilic substrates, including arenes and carbanions. The presence of the bromine atom on the benzamide ring provides a useful handle for further synthetic modifications via cross-coupling reactions, enhancing the molecular diversity of the resulting products. While direct protocols for this compound are not extensively reported, its reactivity can be inferred from the broader class of N-chloroamides.
Reaction Principle
The core principle of electrophilic amination using this compound involves the reaction of the electron-deficient nitrogen atom with a nucleophilic carbon source. The chlorine atom, being more electronegative than nitrogen, polarizes the N-Cl bond, rendering the nitrogen atom electrophilic. The reaction can be promoted by a Lewis acid or a transition metal catalyst, which activates the N-Cl bond and facilitates the attack of the nucleophile.
Data Summary
The following tables summarize typical reaction conditions and yields for electrophilic amination reactions using N-chloroamides as a general class of reagents, which can be adapted for this compound.
Table 1: Transition-Metal-Free Electrophilic Amination of Aryl Grignard Reagents with N-Chloroamines
| Entry | Aryl Grignard Reagent | N-Chloroamine | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | N-chloromorpholine | TMEDA | THF | 25 | 1 | 95 |
| 2 | 4-Methoxyphenylmagnesium bromide | N-chloropiperidine | TMEDA | THF | 25 | 1 | 92 |
| 3 | 2-Thienylmagnesium bromide | N-chlorodiethylamine | TMEDA | THF | 25 | 2 | 85 |
| 4 | 4-Chlorophenylmagnesium bromide | N-chloromorpholine | TMEDA | THF | 25 | 1.5 | 88 |
Data adapted from general protocols for N-chloroamines. Yields are indicative and may vary for this compound.
Table 2: Cobalt-Catalyzed Electrophilic Amination of Arylzinc Reagents with N-Chloroamines [1][2]
| Entry | Arylzinc Reagent | N-Chloroamine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenylzinc | N-chloromorpholine | CoCl₂ | THF | 25 | 12 | 85 |
| 2 | Di(p-tolyl)zinc | N-chloropiperidine | CoCl₂ | THF | 25 | 12 | 82 |
| 3 | Di(m-fluorophenyl)zinc | N-chlorodiethylamine | CoCl₂ | THF | 25 | 12 | 75 |
| 4 | Di(2-naphthyl)zinc | N-chloromorpholine | CoCl₂ | THF | 25 | 12 | 78 |
Data adapted from studies on cobalt-catalyzed amination with N-chloroamines.[1][2] Yields are illustrative and subject to optimization for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-chlorination of 4-Bromobenzamide.
Materials:
-
4-Bromobenzamide
-
tert-Butyl hypochlorite (t-BuOCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-Bromobenzamide (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add tert-butyl hypochlorite (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound. The product should be stored in a cool, dark place.
Protocol 2: Electrophilic Amination of an Arene using this compound (Lewis Acid Promoted)
This protocol outlines a general procedure for the direct amination of an electron-rich arene.
Materials:
-
Arene (e.g., Anisole, 1.2 eq)
-
This compound (1.0 eq)
-
Lewis Acid (e.g., AlCl₃, 1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and line
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arene and anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Carefully add the Lewis acid in portions to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-4-bromobenzamide.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound and its subsequent use in electrophilic amination.
Proposed Reaction Mechanism
Caption: Proposed mechanism for Lewis acid-promoted electrophilic amination of an arene.
Applications in Drug Development
The products of these amination reactions, N-aryl-4-bromobenzamides, are valuable intermediates in drug discovery. The aniline moiety is a common scaffold in many biologically active molecules. The presence of the bromo-substituent on the benzamide ring allows for further diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).
Safety Considerations
-
N-chloroamides are oxidizing agents and should be handled with care.
-
Reactions involving Lewis acids should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
tert-Butyl hypochlorite is volatile and light-sensitive; it should be handled in a fume hood and stored in a dark bottle in a refrigerator.
References
Application Notes and Protocols: 4-Bromo-N-chlorobenzamide in Hofmann Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the use of 4-Bromo-N-chlorobenzamide as a substrate in the Hofmann rearrangement to synthesize 4-bromoaniline. The Hofmann rearrangement is a classical organic reaction for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] This protocol outlines a two-step process: the initial N-chlorination of 4-bromobenzamide to form this compound, followed by a base-induced rearrangement to the corresponding primary amine. This method offers an alternative to the direct use of bromine and strong alkali, allowing for a more controlled reaction sequence.
Introduction
The Hofmann rearrangement is a fundamental transformation in organic synthesis, enabling the degradation of amides to amines.[1] The reaction typically proceeds through the formation of an N-haloamide intermediate, which, upon treatment with a base, rearranges to an isocyanate that is subsequently hydrolyzed to the primary amine.[2] While the classical approach involves the in situ formation of the N-haloamide using reagents like bromine and sodium hydroxide, the use of a pre-formed N-chloroamide such as this compound can offer greater control over the reaction conditions.
This document provides detailed experimental procedures for the synthesis of the this compound intermediate and its subsequent conversion to 4-bromoaniline via the Hofmann rearrangement.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | N-Chlorination of 4-Bromobenzamide | 4-Bromobenzamide, Calcium Hypochlorite | 90-98% |
| 2 | Hofmann Rearrangement | This compound, Sodium Hydroxide | 75-85% |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from a general procedure for the N-chlorination of amides using calcium hypochlorite on moist alumina.[3]
Materials:
-
4-Bromobenzamide
-
Calcium hypochlorite (Ca(OCl)₂)
-
Alumina (Al₂O₃), neutral
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of Moist Alumina: In a beaker, add 10 g of neutral alumina. Add 2 mL of water and mix thoroughly until the water is evenly absorbed.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzamide (1.0 g, 5.0 mmol) and the prepared moist alumina (5 g).
-
Add dichloromethane (20 mL) to the flask to create a slurry.
-
To the stirring slurry, add calcium hypochlorite (0.43 g, 3.0 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the alumina and any inorganic salts. Wash the filter cake with dichloromethane (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be used in the next step without further purification.
Part 2: Hofmann Rearrangement of this compound to 4-Bromoaniline
This protocol is a generalized procedure for the base-induced rearrangement of an N-chloroamide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.17 g, 5.0 mmol) in 20 mL of water.
-
Prepare a 2 M aqueous solution of sodium hydroxide. Slowly add 10 mL of the 2 M NaOH solution (20 mmol) to the stirring solution of this compound.
-
Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 1-2 hours. Monitor the reaction progress by TLC for the disappearance of the starting material and the formation of 4-bromoaniline.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromoaniline.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromoaniline.
Visualizations
Reaction Mechanism
The Hofmann rearrangement of this compound proceeds through a well-established mechanism involving the formation of an isocyanate intermediate.
Caption: Mechanism of the Hofmann Rearrangement of this compound.
Experimental Workflow
The overall experimental process from the starting material to the final product is summarized in the following workflow.
Caption: Experimental workflow for the synthesis of 4-bromoaniline.
References
Application Notes and Protocols for 4-Bromo-N-chlorobenzamide in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 4-Bromo-N-chlorobenzamide is a specialized intermediate. The following application notes and protocols are based on the established reactivity of N-chloroamides and related halogenated benzamides. While these applications are chemically sound, they represent potential synthetic routes rather than established industrial processes for specific pharmaceuticals.
Introduction
This compound is a versatile synthetic intermediate with significant potential in the synthesis of a variety of pharmaceutical compounds. The presence of three key functional groups—a bromine atom on the aromatic ring, an N-chloroamide moiety, and an aromatic core—allows for a diverse range of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The N-chloroamide group is a precursor for rearrangements, a source of electrophilic nitrogen, and a participant in cycloaddition reactions. This combination makes this compound a valuable building block for the synthesis of complex nitrogen-containing molecules, including anilines, amino acids, and heterocyclic scaffolds that are prevalent in medicinal chemistry.[1][2][3]
This document provides an overview of the potential applications of this compound in pharmaceutical synthesis and detailed protocols for its key transformations.
Key Synthetic Applications
The reactivity of this compound can be harnessed for several critical synthetic operations in pharmaceutical development:
-
Hofmann Rearrangement: To produce 4-bromoanilines, which are precursors to a wide range of pharmaceuticals.
-
Electrophilic Amination: To introduce a nitrogen functional group onto a nucleophilic substrate.
-
Synthesis of Nitrogen-Containing Heterocycles: To construct cyclic structures that form the core of many drug molecules.
The following sections detail the methodologies for these key applications.
Application 1: Synthesis of 4-Bromoaniline via Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an N-haloamide intermediate.[4][5][6] In the case of this compound, this reaction would yield 4-bromoaniline, a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. The reaction is typically carried out in the presence of a base.[5][7]
Experimental Protocol: Hofmann Rearrangement of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or water.
-
Base Addition: Prepare a solution of sodium hydroxide (2.0-3.0 eq) in water and add it dropwise to the reaction mixture while stirring.
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-bromoaniline can be purified by column chromatography on silica gel.
Quantitative Data (Expected)
| Parameter | Value | Reference (Analogous Reactions) |
| Starting Material | This compound | - |
| Product | 4-Bromoaniline | - |
| Expected Yield | 70-90% | [8] |
| Purity | >95% (after chromatography) | - |
| Reaction Time | 2-6 hours | [8] |
Logical Workflow for Hofmann Rearrangement
Caption: Workflow for the synthesis of 4-bromoaniline via Hofmann rearrangement.
Application 2: Electrophilic Amination
N-chloroamides can act as electrophilic aminating agents, reacting with nucleophiles to form new carbon-nitrogen bonds.[9][10] This is a powerful strategy for introducing nitrogen into a molecule, which is a common requirement in pharmaceutical synthesis. This compound could be used to aminate a variety of nucleophiles, such as carbanions, enolates, or organometallic reagents.
Experimental Protocol: Electrophilic Amination of a Grignard Reagent
-
Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Addition: Slowly add the prepared Grignard reagent (1.1 eq) to the solution of this compound.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time and monitor the progress by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the resulting N-substituted benzamide by column chromatography.
Quantitative Data (Expected)
| Parameter | Value | Reference (Analogous Reactions) |
| Starting Material | This compound | - |
| Nucleophile | Grignard Reagent (e.g., PhMgBr) | - |
| Product | N-Phenyl-4-bromobenzamide | - |
| Expected Yield | 60-85% | [11] |
| Purity | >95% (after chromatography) | - |
| Reaction Time | 1-4 hours | [11] |
Signaling Pathway for Electrophilic Amination
Caption: Conceptual pathway for electrophilic amination.
Application 3: Synthesis of Nitrogen-Containing Heterocycles
N-chloroamides are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals.[12][13][14] For instance, they can undergo transition-metal-catalyzed [4+2] annulation reactions with alkenes or alkynes to form dihydroisoquinolinones or isoquinolones, respectively.[15][16] These scaffolds are present in numerous biologically active compounds.
Experimental Protocol: Rh(III)-Catalyzed [4+2] Annulation with an Alkene
-
Reaction Setup: To a screw-capped vial, add this compound (1.0 eq), the alkene (e.g., styrene, 1.2 eq), a Rh(III) catalyst (e.g., [Cp*RhCl2]2, 2.5 mol%), and a silver salt co-catalyst (e.g., AgSbF6, 10 mol%) in a suitable solvent like 1,2-dichloroethane.
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, filter through a pad of celite, and wash with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired dihydroisoquinolinone derivative.
Quantitative Data (Expected)
| Parameter | Value | Reference (Analogous Reactions) |
| Starting Material | This compound | - |
| Alkene | Styrene | - |
| Product | 7-Bromo-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | - |
| Expected Yield | 65-85% | [15] |
| Purity | >95% (after chromatography) | - |
| Reaction Time | 12-24 hours | [15] |
Diagram of Heterocycle Synthesis
Caption: Key steps in the catalyzed synthesis of a dihydroisoquinolinone.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 9. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 10. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 4-Bromo-N-chlorobenzamide in Agricultural Chemical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-chlorobenzamide is a halogenated aromatic amide with potential applications as a versatile intermediate and reagent in the synthesis of novel agricultural chemicals. While specific, direct applications of this compound in commercial agrochemical production are not extensively documented in publicly available literature, its chemical structure suggests several plausible roles based on the well-established reactivity of related compounds, such as N-chloroamides and brominated aromatics. These functionalities are frequently employed in the construction of complex molecular architectures inherent to modern fungicides, insecticides, and herbicides.
This document provides detailed application notes on the potential uses of this compound and generalized experimental protocols for its synthesis and subsequent reactions. The information is intended to guide researchers in exploring its utility as a building block for the development of new crop protection agents.
Application Notes
As a Source of Electrophilic Chlorine for Halogenation Reactions
The N-chloroamide functional group is a well-known source of electrophilic chlorine, enabling the chlorination of various organic substrates under controlled conditions. This is a crucial transformation in the synthesis of many agrochemicals, where the introduction of chlorine atoms can significantly enhance biological activity and metabolic stability.
Potential Applications:
-
Chlorination of Aliphatic C-H Bonds: N-chloroamides can be used for site-selective chlorination of unactivated C-H bonds, a powerful tool for late-stage functionalization in the synthesis of complex molecules.[1][2] This allows for the introduction of chlorine at specific positions in a molecular scaffold, which can be critical for optimizing the efficacy of a pesticide.
-
Chlorination of Aromatic Rings: While less common than other chlorinating agents for this purpose, under specific conditions, N-chloroamides can participate in the electrophilic chlorination of activated aromatic systems.
-
Addition to Alkenes and Alkynes: The electrophilic chlorine from this compound can potentially add across double and triple bonds to generate chlorinated intermediates.
As a Building Block for Complex Agrochemicals
The this compound scaffold contains two key functional handles for further chemical elaboration: the bromine atom on the aromatic ring and the N-chloroamide group. This dual reactivity makes it a valuable starting material for constructing a diverse library of potential agrochemical candidates. Benzamide derivatives are a common feature in many commercial pesticides.[3][4][5]
Synthetic Utility:
-
Cross-Coupling Reactions: The bromine atom can be readily utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This enables the attachment of other cyclic or acyclic fragments to the benzamide core, a common strategy in the design of novel pesticides.
-
Nucleophilic Substitution: The bromine atom can also be displaced by strong nucleophiles under certain conditions.
-
Directed C-H Functionalization: The amide group can act as a directing group for ortho C-H functionalization, allowing for the introduction of substituents adjacent to the amide moiety. The N-chloro group can also participate in intramolecular cyclization reactions.
In the Synthesis of Fungicides and Insecticides
Many modern fungicides and insecticides are based on amide scaffolds.[6][7] For instance, the succinate dehydrogenase inhibitor (SDHI) class of fungicides often contains an amide linkage. Similarly, several insecticides, like chlorantraniliprole, are complex amides. The structural motifs present in this compound can be envisioned as a precursor to such bioactive molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the N-chlorination of a primary amide using trichloroisocyanuric acid (TCICA), a stable and effective chlorinating agent.[8]
Materials:
-
4-Bromobenzamide
-
Trichloroisocyanuric acid (TCICA)
-
Methanol
-
Methylene chloride
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzamide (1 equivalent) in methanol with stirring until a clear solution is obtained.
-
Slowly add trichloroisocyanuric acid (TCICA, approximately 0.4 equivalents, but should be calculated based on active chlorine content) to the solution. A precipitate of cyanuric acid is expected to form.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the cyanuric acid precipitate. Wash the solid with a small amount of methylene chloride.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash chromatography to yield pure this compound.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |
| 4-Bromobenzamide | 1.0 | 199.03 | 1.99 |
| TCICA | 0.4 | 232.41 | 0.93 |
| Product | 233.48 | ||
| Theoretical Yield | 2.33 g |
Note: Yields are highly dependent on reaction conditions and purification methods. Published yields for N-chlorination of similar amides are often in the range of 80-95%.[9][10]
Protocol 2: Site-Selective C-H Chlorination Using this compound
This protocol is a generalized procedure for the radical-mediated chlorination of an aliphatic C-H bond using an N-chloroamide.[1][2]
Materials:
-
Substrate with aliphatic C-H bonds
-
This compound
-
Benzene or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., household compact fluorescent lamp)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the substrate (1 equivalent) and this compound (1-2 equivalents) in benzene under an inert atmosphere.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction (if necessary) and remove the solvent.
-
The chlorinated product can be isolated and purified using standard techniques such as column chromatography.
Quantitative Data (Illustrative for a model reaction):
| Substrate (e.g., Cyclohexane) | N-chloroamide Eq. | Product | Yield (%) | Selectivity |
| Cyclohexane | 1.0 | Chlorocyclohexane | ~80% | N/A |
| Adamantane derivative | 1.0 | Monochloro-adamantane deriv. | ~60-70% | High |
Note: Yields and selectivities are highly substrate-dependent.[1]
Visualizations
Caption: Synthetic utility of this compound.
Caption: Experimental workflow for synthesis and application.
Disclaimer
The application notes and protocols provided are based on established chemical principles and literature on related compounds. Researchers should exercise standard laboratory safety precautions and conduct small-scale pilot experiments to optimize conditions for their specific substrates and research goals. The biological activity of any newly synthesized compounds must be evaluated through appropriate screening programs.
References
- 1. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Aliphatic C-H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Activation of 4-Bromo-N-chlorobenzamide for Nitrogen Transfer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient methods for the formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and agrochemical industries. Nitrogen-containing compounds are integral to a vast array of bioactive molecules. Catalytic nitrogen transfer reactions, utilizing reagents such as N-haloamides, offer a powerful strategy for the direct introduction of nitrogen functionalities into organic scaffolds.
These application notes provide a comprehensive overview of the potential catalytic applications of 4-Bromo-N-chlorobenzamide as a nitrogen transfer reagent. While direct literature precedent for this specific reagent is limited, this document outlines generalized protocols and key considerations based on well-established catalytic systems for structurally related N-chloroamides. The information herein is intended to serve as a foundational guide for researchers exploring the utility of this compound in novel synthetic methodologies.
Catalytic Systems for Nitrogen Transfer
The catalytic activation of N-chloroamides typically involves transition metal complexes that facilitate the transfer of a nitrene or related nitrogen-centered reactive intermediate to a substrate. Key catalytic systems that have shown promise for nitrogen transfer reactions with N-chloroamides include those based on rhodium, copper, and iron.
Potential Catalytic Transformations with this compound:
-
Aziridination of Alkenes: The [2+1] cycloaddition of a nitrene equivalent with an alkene provides direct access to aziridines, which are versatile synthetic intermediates.
-
C-H Amination: The direct insertion of a nitrogen moiety into a carbon-hydrogen bond offers a highly atom-economical route to amines and their derivatives.
Data Presentation: Representative Yields with Analogous N-Chloroamides
The following tables summarize typical reaction outcomes for catalytic nitrogen transfer reactions using various N-chloroamides. This data is intended to provide a benchmark for potential yields when developing methodologies with this compound.
Table 1: Representative Yields for Catalytic Aziridination of Alkenes with N-Chloroamides
| Entry | Catalyst (mol%) | N-Chloroamide | Alkene Substrate | Solvent | Yield (%) |
| 1 | Cu(I) salt (5) | N-chlorobenzamide | Styrene | Dichloromethane | 75-90 |
| 2 | Fe(II) triflate (10) | N-chloro-p-toluenesulfonamide | 1-Octene | Acetonitrile | 60-75 |
| 3 | Rh(II) acetate (2) | N-chloro-N-sodio-carbamate | Cyclohexene | Dichloroethane | 80-95 |
Table 2: Representative Yields for Catalytic C-H Amination with N-Chloroamides
| Entry | Catalyst (mol%) | N-Chloroamide | Substrate | Solvent | Yield (%) |
| 1 | Rh(III) complex (2.5) | N-chloromorpholine | Benzene | Dichloroethane | 70-85 |
| 2 | [RhCp*Cl2]2 (2.5) | N-chloro-N-methyl-aniline | Toluene | Acetonitrile | 65-80 |
| 3 | Cu(I) salt (10) | N-chlorosuccinimide | Cyclohexane | Chlorobenzene | 50-65 |
Experimental Protocols
The following are generalized experimental protocols for catalytic nitrogen transfer reactions. These should be considered as starting points and will likely require optimization for the specific case of this compound.
Protocol 1: General Procedure for Copper-Catalyzed Aziridination of Alkenes
Materials:
-
Copper(I) catalyst (e.g., CuI, CuBr, [Cu(CH₃CN)₄]PF₆)
-
This compound (as the nitrene precursor)
-
Alkene substrate
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) catalyst (0.05 mmol, 5 mol%).
-
Add the alkene substrate (1.0 mmol, 1.0 equiv).
-
Dissolve the reactants in the chosen anhydrous solvent (5 mL).
-
In a separate vial, dissolve this compound (1.2 mmol, 1.2 equiv) in the anhydrous solvent (5 mL).
-
Slowly add the solution of this compound to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Rhodium-Catalyzed C-H Amination
Materials:
-
Rhodium catalyst (e.g., [RhCp*Cl₂]₂, Rh₂(OAc)₄)
-
This compound (as the amination agent)
-
Substrate with C-H bonds to be functionalized
-
Anhydrous solvent (e.g., 1,2-dichloroethane, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the rhodium catalyst (0.025 mmol, 2.5 mol%).
-
Add the substrate (1.0 mmol, 1.0 equiv).
-
Add this compound (1.1 mmol, 1.1 equiv).
-
Add the anhydrous solvent (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the proposed catalytic cycles for the nitrogen transfer reactions.
Caption: Proposed catalytic cycle for aziridination.
Caption: Proposed catalytic cycle for C-H amination.
Safety and Handling
-
N-chloroamides are oxidizing agents and should be handled with care.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Disclaimer
The experimental protocols and data presented in these application notes are based on analogous transformations with structurally similar N-chloroamides and are intended for informational purposes only. The catalytic activation of this compound for nitrogen transfer may require significant optimization of reaction conditions, including catalyst, solvent, temperature, and stoichiometry. The proposed reaction pathways are hypothetical and have not been experimentally verified for this specific reagent. Researchers should exercise caution and conduct thorough safety assessments before attempting any new experimental procedures.
Application Notes and Protocols for the Use of 4-Bromo-N-chlorobenzamide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthetic utility of N-chloroamides, with a focus on the potential applications of 4-Bromo-N-chlorobenzamide in the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug development. While specific data for this compound is limited in the public domain, the protocols outlined below are based on established reactivity for analogous N-chlorobenzamides and are expected to be applicable.
Introduction to N-Functionalization via C-H Activation
N-chloroamides are versatile reagents in modern organic synthesis. The N-Cl bond serves as an internal oxidant, enabling a range of transformations, most notably transition metal-catalyzed C-H activation and annulation reactions. These methods provide efficient pathways to construct complex nitrogen-containing heterocyclic molecules, which are prevalent in pharmaceuticals and bioactive compounds. In this context, this compound is a valuable building block, introducing a bromine atom that can be used for further synthetic diversification, for instance, through cross-coupling reactions.
The primary application of N-chlorobenzamides, as supported by recent literature, is in cobalt(III)-catalyzed [4+2] annulation reactions with alkenes and alkynes to afford dihydroisoquinolinone derivatives.[1][2] These structures are of significant interest in drug discovery.
Key Applications: Synthesis of Dihydroisoquinolinones
A prominent application of N-chlorobenzamides is the synthesis of 3,4-dihydroisoquinolinones through a cobalt(III)-catalyzed redox-neutral [4+2] annulation with various alkenes.[2] This reaction is significant as it constructs a key heterocyclic core found in many biologically active molecules. The N-chloroamide acts as both a directing group and an internal oxidant, avoiding the need for external oxidants.
General Reaction Scheme
Caption: General scheme for Co(III)-catalyzed [4+2] annulation.
Experimental Protocols
The following protocols are generalized from literature on cobalt-catalyzed reactions of N-chlorobenzamides.[1][2] Researchers should optimize conditions for their specific substrate combinations.
Protocol 1: Cobalt(III)-Catalyzed [4+2] Annulation of N-Chlorobenzamides with Alkenes
This protocol describes the synthesis of 3,4-dihydroisoquinolinone derivatives.
Materials:
-
N-chlorobenzamide (e.g., this compound)
-
Alkene
-
Co(III) catalyst (e.g., [Cp*Co(CO)I2])
-
Silver salt additive (e.g., AgSbF6)
-
Solvent (e.g., DCE - 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the N-chlorobenzamide (1.0 equiv.), the alkene (1.2-2.0 equiv.), the Co(III) catalyst (5 mol%), and the silver salt additive (10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolinone product.
Experimental Workflow Diagram:
Caption: Workflow for Co(III)-catalyzed dihydroisoquinolinone synthesis.
Reaction Mechanism
The proposed mechanism for the cobalt(III)-catalyzed [4+2] annulation involves a C-H activation step. The N-chloroamide directs the cobalt catalyst to the ortho-C-H bond of the benzamide.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for C-H activation/annulation.
Kinetic isotope effect studies suggest that the C-H activation step is often the rate-determining step in these transformations.[1]
Quantitative Data Summary
The following table summarizes representative data for the synthesis of dihydroisoquinolinones using N-chlorobenzamides, which can be extrapolated for reactions involving this compound.
| Entry | N-Chlorobenzamide | Alkene | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Benzamide, N-chloro- | Styrene | 5 | 85 | [2] |
| 2 | Benzamide, N-chloro-4-methyl- | Styrene | 5 | 88 | [2] |
| 3 | Benzamide, N-chloro-4-methoxy- | Styrene | 5 | 92 | [2] |
| 4 | Acrylamide, N-chloro- | Alkylidenecyclopropane | 5 | 75 | [1] |
Note: Yields are isolated yields and are highly dependent on the specific substrates and reaction conditions.
Applications in Drug Development
The dihydroisoquinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The ability to synthesize these structures efficiently allows for the rapid generation of compound libraries for screening. The presence of a bromine atom in products derived from this compound provides a handle for further chemical modifications (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound is a promising reagent for the synthesis of complex nitrogen-containing heterocycles through transition metal-catalyzed C-H activation and annulation reactions. The protocols and data presented here, based on the established reactivity of N-chlorobenzamides, provide a solid foundation for researchers to explore the synthetic utility of this and related compounds in their own research and development endeavors. The straightforward access to functionalized dihydroisoquinolinones highlights the potential of this methodology in the field of drug discovery.
References
- 1. Cobalt(iii)-catalyzed redox-neutral [4+2]-annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cobalt(III)-Catalyzed Regioselective [4 + 2]-Annulation of N-Chlorobenzamides with Substituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-N-chlorobenzamide in the Synthesis of Bioactive Anilines
Regioselectivity in the Reactions of 4-Bromo-N-chlorobenzamide with Arenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the regioselectivity observed in the amination of arenes using 4-Bromo-N-chlorobenzamide. While direct experimental data for the reaction of this compound with various arenes is not extensively available in the public domain, we can infer the expected reactivity and regioselectivity based on established principles of electrophilic aromatic substitution and related reactions involving N-chloroamides. These notes offer a guide to understanding the potential outcomes and provide generalized protocols for conducting such reactions.
Introduction
The introduction of a nitrogen-containing functional group into an aromatic ring is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical and materials sciences. N-Aryl-4-bromobenzamides, the potential products of the reaction between this compound and arenes, are valuable intermediates in drug discovery. The regioselectivity of this transformation—the specific position on the arene at which the amido group is introduced—is a critical factor in the synthesis of a desired isomer.
The reaction of an N-chloroamide with an arene, typically in the presence of a Lewis acid catalyst, is expected to proceed via an electrophilic aromatic substitution mechanism. The N-chloroamide, upon activation, generates a highly electrophilic nitrogen species that is attacked by the electron-rich arene. The regiochemical outcome is therefore governed by the directing effects of the substituents already present on the arene.
Expected Regioselectivity
The reaction of this compound with substituted arenes is anticipated to follow the established principles of electrophilic aromatic substitution. The incoming electrophile, derived from this compound, will preferentially attack positions on the aromatic ring that are activated by electron-donating groups and will be directed by these groups to specific positions.
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Electron-Donating Groups (e.g., -CH₃, -OCH₃) on the Arene: These groups are activating and ortho, para-directing. Therefore, the reaction of this compound with arenes such as toluene or anisole is expected to yield a mixture of ortho- and para-substituted N-aryl-4-bromobenzamides. The ratio of these isomers will be influenced by steric hindrance, with the para product often being favored.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN) on the Arene: These groups are deactivating and meta-directing. The reaction with arenes bearing such substituents would be significantly slower and would require more forcing conditions. The primary product would be the meta-substituted isomer.
-
Halogens (e.g., -Cl, -Br) on the Arene: Halogens are deactivating yet ortho, para-directing. The reaction rate will be slower than with activated arenes, and a mixture of ortho and para isomers is expected.
Reaction Mechanism and Workflow
The proposed mechanism for the Lewis acid-catalyzed reaction of this compound with an arene is depicted below. The workflow for a typical experiment would involve the activation of the N-chloroamide, followed by the addition of the arene and subsequent workup to isolate the product.
Caption: Proposed reaction mechanism and experimental workflow.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with arenes. These should be considered starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Amination of an Activated Arene (e.g., Toluene)
Materials:
-
This compound
-
Toluene (or other activated arene)
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Suspend the Lewis acid in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Transfer the solution of this compound to the dropping funnel and add it dropwise to the cooled Lewis acid suspension over 15-20 minutes with vigorous stirring.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Add the arene (e.g., toluene, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-aryl-4-bromobenzamide isomers.
-
Characterize the products by NMR and Mass Spectrometry to determine the structure and isomeric ratio.
Protocol 2: Synthesis of this compound
Materials:
-
4-Bromobenzamide
-
tert-Butyl hypochlorite (t-BuOCl)
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
Suspend 4-bromobenzamide (1.0 equivalent) in CCl₄ in a round-bottom flask.
-
Add tert-butyl hypochlorite (1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature for 1-3 hours. The solid should gradually dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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The product can be purified by recrystallization if necessary.
Safety Precautions:
-
N-chloroamides can be unstable and should be handled with care. It is recommended to use them freshly prepared.
-
Lewis acids like aluminum chloride are corrosive and react violently with water. Handle in a fume hood and under anhydrous conditions.
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Chlorinated solvents and other reagents should be handled with appropriate personal protective equipment.
Data Presentation
As no specific quantitative data for the reaction of this compound with various arenes could be located in the surveyed literature, the following table is a template for how such data should be structured once obtained experimentally.
| Arene Substrate | Reaction Conditions | Total Yield (%) | Isomer Ratio (ortho:meta:para) |
| Benzene | AlCl₃, DCM, rt, 12h | Data not available | Data not available |
| Toluene | AlCl₃, DCM, rt, 12h | Data not available | Data not available |
| Anisole | AlCl₃, DCM, 0°C to rt, 8h | Data not available | Data not available |
| Chlorobenzene | AlCl₃, DCM, 40°C, 24h | Data not available | Data not available |
| Nitrobenzene | AlCl₃, DCM, 60°C, 48h | Data not available | Data not available |
Conclusion
The reaction of this compound with arenes represents a potentially valuable method for the synthesis of N-aryl-4-bromobenzamides. The regioselectivity is expected to be governed by the electronic and steric properties of the substituents on the arene, in line with classical electrophilic aromatic substitution principles. The provided protocols offer a starting point for the experimental investigation of these reactions. Further research is required to establish the precise regiochemical outcomes and to optimize the reaction conditions for various arene substrates. It is crucial for researchers to carefully analyze the product mixtures to determine the isomer ratios and to fully characterize the synthesized compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N-chlorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-N-chlorobenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 4-bromobenzamide, typically from 4-bromobenzoic acid or its corresponding acid chloride. The second, and key, step is the N-chlorination of 4-bromobenzamide using a suitable chlorinating agent to form the final product.
Q2: My N-chlorination of 4-bromobenzamide is resulting in a low yield. What are the potential causes?
A2: Low yields in the N-chlorination step can stem from several factors:
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Inefficient Chlorinating Agent: The choice of chlorinating agent is crucial. Milder agents may lead to incomplete conversion, while overly reactive ones can cause side reactions.
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Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. N-chloroamides can be sensitive to heat and light, potentially leading to degradation.
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Moisture: The presence of water in the reaction mixture can consume the chlorinating agent and lead to the formation of byproducts.
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pH of the Medium: The acidity or basicity of the reaction medium can influence the reactivity of the chlorinating agent and the stability of the product.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Common impurities in the synthesis of this compound include:
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Unreacted 4-bromobenzamide: This is a common impurity if the reaction has not gone to completion.
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Hydrolysis Product: If moisture is present, this compound can hydrolyze back to 4-bromobenzamide.
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Side Products from the Chlorinating Agent: The reduced form of the chlorinating agent (e.g., succinimide from NCS) will be present.
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Over-chlorinated species: While less common for N-chlorination, harsh conditions could potentially lead to chlorination on the aromatic ring, though this is generally unlikely under standard N-chlorination conditions.
Q4: How can I effectively monitor the progress of the N-chlorination reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (4-bromobenzamide) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Staining with potassium permanganate can also be helpful for visualizing the spots.
Q5: What are the best practices for the purification and storage of this compound?
A5: N-chloroamides can be unstable, so proper handling is key.
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Purification: Recrystallization or column chromatography can be used for purification. It is advisable to perform these operations at low temperatures and protected from light.
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Storage: The purified product should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent decomposition. Some N-chloroamides can be stored at -18°C for several months without significant decomposition[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or the molar equivalent of the chlorinating agent. Gently warming the reaction may also help, but monitor for product degradation. |
| Decomposition of the product during workup or purification. | Perform aqueous workup and purification at low temperatures. Minimize exposure to light. | |
| Inappropriate solvent. | Ensure the solvent is anhydrous. Consider alternative solvents that have been reported for N-chlorination, such as methanol or chlorinated solvents like dichloromethane[2][3]. | |
| Formation of Multiple Byproducts | Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). | |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the reactants. An excess of the chlorinating agent may be necessary, but a large excess can lead to side reactions. | |
| Difficulty in Isolating the Product | Product is unstable under purification conditions. | Consider recrystallization as a milder alternative to column chromatography. If chromatography is necessary, use a quick "flash" technique with a cooled solvent. |
| Product co-elutes with impurities. | Optimize the solvent system for TLC to achieve better separation before attempting column chromatography. |
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzamide from 4-Bromobenzoyl Chloride
This procedure is based on the general principle of converting an acid chloride to a primary amide.
Materials:
-
4-Bromobenzoyl chloride
-
Ammonium hydroxide (concentrated solution)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 4-bromobenzoyl chloride in dichloromethane in a flask.
-
Cool the flask in an ice bath.
-
Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. A white precipitate of 4-bromobenzamide will form.
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Continue stirring for 15-30 minutes after the addition is complete.
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Filter the solid product under vacuum and wash it with cold deionized water.
-
Dry the product in a vacuum oven to obtain 4-bromobenzamide.
Step 2: N-Chlorination of 4-Bromobenzamide to this compound
This protocol utilizes trichloroisocyanuric acid (TCICA) as an efficient chlorinating agent[2].
Materials:
-
4-Bromobenzamide
-
Trichloroisocyanuric acid (TCICA)
-
Methanol (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend 4-bromobenzamide in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
In a separate container, dissolve trichloroisocyanuric acid in anhydrous methanol.
-
Slowly add the TCICA solution to the 4-bromobenzamide suspension with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to obtain crude this compound.
-
Purify the crude product by recrystallization or flash column chromatography.
Quantitative Data Summary
The choice of chlorinating agent can significantly affect the yield of N-chloroamides. Below is a comparative table of common N-chlorinating agents and their typical performance.
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Potential Drawbacks |
| Trichloroisocyanuric Acid (TCICA) | Methanol, 0 °C to room temperature[2] | High efficiency, easy to handle solid[2]. | Requires careful quenching. |
| t-Butyl hypochlorite (t-BuOCl) | Organic solvent (e.g., CCl4, CH2Cl2), often with a radical initiator. | Effective for a range of amides. | Can be explosive, light-sensitive. |
| N-Chlorosuccinimide (NCS) | Organic solvent, sometimes with a catalyst or initiator. | Readily available and easy to handle solid. | Can sometimes lead to slower reaction rates. |
| Calcium Hypochlorite (Ca(OCl)2) | Often used in aqueous or biphasic systems. | Inexpensive and powerful oxidant. | Can be harsh and lead to over-oxidation or side reactions. |
Visualizations
Experimental Workflow
References
Minimizing side products in reactions involving 4-Bromo-N-chlorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products in reactions involving 4-Bromo-N-chlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a reagent in organic synthesis. Its main applications include serving as a source of electrophilic halogen and nitrogen for reactions such as the Hofmann rearrangement to produce 4-bromoaniline, and in addition reactions to unsaturated systems like alkenes to form aziridines or vicinal haloamines.
Q2: What are the common side products observed in reactions with this compound?
A2: Common side products can vary depending on the specific reaction. In the context of the Hofmann rearrangement, potential byproducts include unreacted starting material (4-bromobenzamide), and the formation of ureas from the reaction of the intermediate isocyanate with the product amine. In reactions with alkenes, side products can arise from competing reaction pathways, such as the formation of dihalides or other rearranged products.
Q3: How can I minimize the formation of symmetrical urea byproduct during the Hofmann rearrangement?
A3: The formation of symmetrical urea (N,N'-bis(4-bromophenyl)urea) occurs when the 4-bromophenyl isocyanate intermediate reacts with the already formed 4-bromoaniline product. To minimize this, it is crucial to ensure the rapid hydrolysis of the isocyanate. This can be achieved by using a sufficient excess of aqueous base and maintaining vigorous stirring to ensure phase mixing. Running the reaction at a slightly elevated temperature can also favor the hydrolysis over the reaction with the amine.
Q4: What is the role of the base in the Hofmann rearrangement, and how does its concentration affect side product formation?
A4: The base in the Hofmann rearrangement serves two primary purposes: it deprotonates the amide to form the N-chloroamide anion and facilitates the hydrolysis of the isocyanate intermediate. Insufficient base can lead to incomplete reaction and a lower yield of the desired amine. Conversely, an excessively high concentration of a strong base might promote other side reactions, though this is less common for this specific substrate. Optimal stoichiometry of the base is critical for a clean reaction.
Q5: Can this compound be used for reactions other than the Hofmann rearrangement?
A5: Yes, as an N-chloroamide, it can theoretically participate in other reactions typical for this class of compounds. These include the addition to alkenes to form N-(2-chloroalkyl)-4-bromobenzamides, which can then be converted to aziridines or 2-oxazolines. However, specific protocols for this compound in these reactions are not as well-documented as the Hofmann rearrangement.
Troubleshooting Guides
Problem 1: Low Yield of 4-Bromoaniline in Hofmann Rearrangement
| Potential Cause | Troubleshooting Step |
| Incomplete formation of the N-chloroamide intermediate. | Ensure the starting 4-bromobenzamide is fully dissolved or suspended and that the chlorinating agent (e.g., sodium hypochlorite) is added slowly with efficient stirring to maintain the desired reaction temperature. |
| Insufficient base to drive the rearrangement and subsequent hydrolysis. | Use a molar excess of a strong base like sodium hydroxide. Typically, 3-4 equivalents are recommended to ensure complete reaction. |
| Isocyanate intermediate reacting with the amine product to form urea. | Maintain vigorous stirring and ensure the reaction medium is sufficiently aqueous to promote rapid hydrolysis of the isocyanate. Consider adding the reagents in a manner that keeps the instantaneous concentration of the product amine low. |
| Reaction temperature is too low. | The rearrangement step often requires gentle heating. Monitor the reaction temperature and maintain it within the optimal range for the specific protocol (typically 40-70 °C). |
Problem 2: Formation of Unexpected Side Products in Reactions with Alkenes
| Potential Cause | Troubleshooting Step |
| Competing radical pathways. | N-chloroamides can undergo radical reactions. To favor ionic pathways, conduct the reaction in the dark and at a controlled, low temperature. The use of a radical scavenger may be explored, but its compatibility with the desired reaction must be verified. |
| Rearrangement of the carbocation intermediate. | In polar, protic solvents, the intermediate from the addition of the electrophilic chlorine to the alkene may be susceptible to rearrangement. Using a less polar, aprotic solvent can sometimes suppress these rearrangements. |
| Dichlorination of the alkene. | If the N-chloroamide decomposes to release free chlorine, dichlorination of the alkene can occur. Ensure the purity of the this compound and consider using a milder N-chlorinating agent for its in-situ formation if direct use proves problematic. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 4-Bromoaniline via Hofmann Rearrangement
This protocol is adapted from established procedures for the Hofmann rearrangement of primary amides.
Materials:
-
4-Bromobenzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypochlorite solution (NaOCl, commercial bleach)
-
Methanol
-
Water
-
Ice
Procedure:
-
Preparation of the Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve a calculated amount of sodium hydroxide (4 molar equivalents) in water. Slowly add bromine (1.1 molar equivalents) to the cold NaOH solution with vigorous stirring. Alternatively, a commercially available sodium hypochlorite solution can be used directly.
-
Reaction Setup: In a separate reaction vessel, prepare a solution or a fine suspension of 4-bromobenzamide (1 molar equivalent) in a mixture of methanol and water.
-
Reaction: Slowly add the freshly prepared cold sodium hypobromite solution to the 4-bromobenzamide mixture with continuous, vigorous stirring, while maintaining the temperature below 10 °C.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the rearrangement. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-bromoaniline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data Summary:
| Reagent/Condition | Effect on Yield | Common Side Products |
| Excess NaOH (4 eq.) | Increases yield | Minimizes urea formation |
| Controlled low temperature (0-10 °C) during addition | High | Prevents degradation |
| Gradual heating to 50-60 °C | Essential for rearrangement | - |
| Vigorous stirring | Crucial for high yield | Minimizes urea formation |
Visualizations
Hofmann Rearrangement Pathway and Side Product Formation
Caption: Key steps in the Hofmann rearrangement of 4-bromobenzamide and the formation of the urea side product.
Troubleshooting Logic for Low Yield in Hofmann Rearrangement
Caption: A logical workflow for troubleshooting low yields in the Hofmann rearrangement.
Technical Support Center: Purification of Crude 4-Bromo-N-chlorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-N-chlorobenzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the starting materials and potential side reactions during its synthesis. These can include:
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Unreacted 4-Bromobenzamide: The starting material for the N-chlorination reaction.
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Di-chlorinated species: Over-chlorination of the amide nitrogen can sometimes occur.
-
Products of Orton Rearrangement: Under acidic conditions, the chloro group can migrate from the nitrogen to the aromatic ring, forming chloro-4-bromobenzamide isomers.[1][2]
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Residual chlorinating agent and byproducts: Depending on the reagent used (e.g., trichloroisocyanuric acid - TCCA), byproducts like cyanuric acid may be present.
-
Solvent residues: Residual solvents from the reaction and workup.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Is this compound stable during purification?
A3: N-chloroamides can be sensitive to acidic conditions, which can catalyze the Orton rearrangement, leading to the formation of ring-chlorinated impurities.[1] It is advisable to avoid strongly acidic conditions during purification. N-chloro compounds can also be sensitive to heat and light, so it is recommended to work expeditiously and store the purified compound in a cool, dark place.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the polar amide.
-
Solution:
-
Try a more polar solvent. A table of common recrystallization solvents is provided below.
-
Use a mixed solvent system. Dissolve the compound in a small amount of a good solvent (a solvent in which it is highly soluble) at room temperature, and then add a hot anti-solvent (a solvent in which it is poorly soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure this compound.
-
Problem 3: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used for recrystallization, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
The filtrate can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.
-
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate, even with a highly polar eluent.
-
Possible Cause: The compound is highly polar and strongly adsorbs to the silica gel.
-
Solution:
-
Add a small percentage of a more polar solvent like methanol or acetic acid to your eluent system. Be cautious with acetic acid as it can promote the Orton rearrangement.
-
Consider using a different stationary phase, such as alumina (basic or neutral), which may have different adsorption properties.
-
Problem 2: The compound streaks on the TLC plate and gives broad peaks during column chromatography.
-
Possible Cause: The compound is not fully dissolving in the eluent, or it is interacting too strongly with the stationary phase. The compound might also be degrading on the silica gel.
-
Solution:
-
Ensure the crude sample is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column.
-
Dry-loading the sample onto silica gel can often give better separation.
-
Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes improve peak shape. Again, use acids with caution.
-
Problem 3: Co-elution of impurities with the desired product.
-
Possible Cause: The polarity of the eluent is too high, or the chosen solvent system does not provide adequate separation.
-
Solution:
-
Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Use a shallower solvent gradient during column chromatography to improve separation.
-
If impurities are significantly different in polarity, a pre-purification step like an extraction or a simple filtration through a small plug of silica might be beneficial.
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Aromatic Amides.
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Good for polar amides. |
| Esters | Ethyl acetate | Medium | Often used in combination with hexanes. |
| Ketones | Acetone | Medium | Can be a good solvent for a range of polarities. |
| Halogenated | Dichloromethane, Chloroform | Medium | Good for dissolving a wide range of organic compounds. |
| Aromatic | Toluene, Xylene | Low | Can be effective for less polar aromatic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low-Medium | Use with caution due to peroxide formation. |
| Hydrocarbons | Hexanes, Heptane | Low | Typically used as an anti-solvent. |
| Water | Very High | Can be used for highly polar compounds, sometimes in combination with an alcohol. |
Table 2: Typical Parameters for HPLC Analysis of Bromobenzamides.
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Note: These are general starting conditions and may require optimization for your specific sample and instrument.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude material in various solvents at room temperature and with heating. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound and provides good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to move the solvent through the column.
-
Fraction Collection: Collect fractions as the eluent comes off the column.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Purification and analysis workflow for this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
Optimizing reaction conditions for 4-Bromo-N-chlorobenzamide stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and ensuring the stability of 4-Bromo-N-chlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other N-chloroamides, is primarily influenced by temperature, pH, light, and the solvent used. The N-Cl bond is susceptible to cleavage, which can be accelerated by these factors.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. Based on studies of similar N-chloroamides, storage at -18°C can prevent decomposition for several months[1]. It is crucial to protect the compound from light, as UV irradiation can cleave the N-Cl bond[2].
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of the solution is a critical factor in the stability of N-chloroamides. Generally, N-chloroamides exhibit greater stability in neutral to slightly alkaline conditions. For a related compound, the minimum degradation rate was observed at pH 9, while the maximum rate was at pH 5[3]. Acidic conditions can catalyze the decomposition of N-chloroamides[3]. Therefore, maintaining a pH in the neutral to slightly alkaline range is recommended to enhance stability.
Q4: What is the expected degradation pathway for this compound?
A4: The primary degradation pathway for N-chloroamides in aqueous solution is hydrolysis, which involves the cleavage of the N-Cl bond. This can be followed by further reactions of the resulting amide and the active chlorine species. In alkaline solutions, hydrolysis can be base-catalyzed[4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of active chlorine content. | Exposure to Light: The N-Cl bond is known to be unstable under UV irradiation[2]. | Protect the compound and reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil. |
| Inappropriate pH: Acidic conditions can accelerate the degradation of N-chloroamides[3]. | Buffer the reaction mixture to a neutral or slightly alkaline pH (pH 7-9). Monitor and adjust the pH throughout the experiment. | |
| High Temperature: Elevated temperatures can increase the rate of decomposition. | Conduct the reaction at a lower temperature. If the reaction requires heating, perform preliminary experiments to determine the optimal balance between reaction rate and compound stability. | |
| Inconsistent reaction outcomes. | Solvent Effects: The choice of solvent can significantly impact the stability of the N-chloroamide. | Use aprotic solvents if possible. If an aqueous solution is necessary, consider co-solvents and buffer systems to optimize stability. Perform small-scale solvent screening to identify the most suitable solvent for your reaction. |
| Presence of Impurities: Contaminants in the reaction mixture could catalyze decomposition. | Ensure all reagents and solvents are of high purity. Purify starting materials if necessary. | |
| Formation of unexpected byproducts. | Side Reactions: The active chlorine released during decomposition can react with other components in the mixture. | Optimize reaction conditions (temperature, pH, solvent) to minimize degradation. Consider using a chlorine scavenger if it does not interfere with the desired reaction. |
Data Presentation
Table 1: Illustrative pH Effect on the Stability of this compound in Aqueous Solution at 25°C
(Note: The following data is illustrative and intended to demonstrate the expected trend. Actual values should be determined experimentally.)
| pH | Half-life (t½) (hours) |
| 3 | 2 |
| 5 | 1.5 |
| 7 | 24 |
| 9 | 48 |
| 11 | 36 |
Table 2: Illustrative Temperature Effect on the Stability of this compound at pH 7
(Note: The following data is illustrative and intended to demonstrate the expected trend. Actual values should be determined experimentally.)
| Temperature (°C) | Half-life (t½) (hours) |
| 4 | 168 |
| 25 | 24 |
| 40 | 6 |
| 60 | 1.5 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by UV-Vis Spectrophotometry
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Preparation of Test Solutions: Prepare a series of buffered solutions at different pH values (e.g., 3, 5, 7, 9, 11).
-
Initiation of Stability Study: Add a known volume of the stock solution to each buffered solution to achieve a final concentration suitable for UV-Vis analysis.
-
Sample Incubation: Incubate the test solutions under controlled temperature and light conditions.
-
UV-Vis Measurement: At regular time intervals, withdraw an aliquot from each test solution and measure its absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Data Analysis: Plot the concentration of this compound (calculated from the absorbance using a calibration curve) versus time. Determine the degradation rate and half-life at each condition.
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
-
HPLC Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate this compound from its potential degradation products.
-
Preparation of Samples: Prepare and incubate samples as described in Protocol 1.
-
Sample Analysis: At specified time points, inject an aliquot of each sample into the HPLC system.
-
Quantification: Determine the peak area of this compound at each time point.
-
Data Analysis: Plot the peak area versus time to determine the degradation kinetics and half-life.
Visualizations
Caption: Workflow for determining the stability of this compound.
Caption: A logical guide for troubleshooting unexpected degradation.
References
- 1. Synthesis, structure and stereodynamics of atropisomeric N -chloroamides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00268G [pubs.rsc.org]
- 2. Accurate experimental characterization of the labile N–Cl bond in N -chloro- N ′-( p -fluorophenyl)-benzamidine crystal at 17.5 K - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00957A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting common issues in the synthesis of N-chloro compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-chloro compounds.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired N-chloro compound is a frequent issue. The following guide provides a systematic approach to troubleshoot this problem.
Question: My N-chlorination reaction has a very low yield or did not produce any product. What are the possible causes and how can I fix it?
Answer:
Several factors can contribute to low or no product yield in an N-chlorination reaction. Follow these steps to diagnose and resolve the issue:
-
Reagent Quality:
-
Chlorinating Agent: Ensure the N-chlorinating agent is fresh and has been stored properly. Some reagents, like N-chlorosuccinimide (NCS), can decompose over time, especially if exposed to moisture or light. The purity of commercial NCS can vary, and recrystallization may be necessary for reactions sensitive to impurities.[1]
-
Starting Material: Verify the purity of your amine or amide starting material. Impurities can consume the chlorinating agent or interfere with the reaction.
-
Solvent: Use dry, high-purity solvents. The presence of water or other nucleophilic impurities can lead to the decomposition of the chlorinating agent and the N-chloro product.[2]
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. Some N-chlorination reactions are exothermic. Runaway reactions can occur, leading to decomposition. Conversely, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction temperature closely.
-
pH: The pH of the reaction medium can significantly impact the stability of the N-chloro product and the reactivity of the chlorinating agent. For instance, the decomposition of some N-chloro-amino acids is pH-dependent.[3] For chlorinations using hypochlorite, the pH needs to be controlled to maintain the desired reactive chlorine species.
-
Atmosphere: For moisture-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Actively monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This will help determine if the reaction is proceeding as expected and when it has reached completion.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low N-chloro compound yield.
Issue 2: Product Decomposition
N-chloro compounds can be unstable and decompose during the reaction or workup.
Question: My N-chloro product seems to be decomposing. What are the common causes and how can I prevent it?
Answer:
The stability of N-chloro compounds is a significant concern. Decomposition can be triggered by several factors:
-
Hydrolysis: Many N-chloro compounds are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. The rate of hydrolysis is dependent on the specific compound, pH, and temperature.[5] For example, the hydrolytic stability of chloramine-T is greater than that of N-chlorosuccinimide (NCS).[5]
-
Light and Heat: Exposure to light and elevated temperatures can promote the decomposition of N-chloro compounds. Store them in a cool, dark place.
-
Presence of Nucleophiles: Residual starting material (amine/amide) or other nucleophiles can react with the N-chloro product, leading to its decomposition.
-
Acid/Base Sensitivity: The stability of N-chloro compounds is often pH-dependent. For instance, the decomposition of N-chloro-α-alanine is influenced by pH, with different products forming under neutral and alkaline conditions.[3][6]
Strategies to Minimize Decomposition:
-
Control pH: Maintain the optimal pH for the stability of your specific N-chloro compound throughout the synthesis and workup.
-
Low Temperature: Perform the reaction and workup at low temperatures to minimize thermal decomposition.
-
Anhydrous Conditions: Use dry solvents and reagents and perform the reaction under an inert atmosphere to prevent hydrolysis.
-
Prompt Workup and Purification: Once the reaction is complete, proceed with the workup and purification as quickly as possible to isolate the product from potentially destabilizing components in the reaction mixture.
-
Storage: Store the purified N-chloro compound in a cool, dark, and dry environment, preferably under an inert atmosphere.
Stability of Common N-Chloro Compounds
| N-Chloro Compound | Conditions Affecting Stability | Decomposition Products (if known) |
| N-Chlorosuccinimide (NCS) | Moisture, heat, light, pH.[5] | Succinimide, chlorine |
| Chloramine-T | More stable in aqueous solution than NCS.[5] Stability is pH-dependent. | p-Toluenesulfonamide, hypochlorite |
| N-Chloro-α-amino acids | pH, temperature, and amino acid structure dependent.[1] | Varies with pH; can include imines, amines, carbonyls, and carbon dioxide.[1][7] |
Issue 3: Incomplete or Non-Selective Chlorination
Achieving complete and selective chlorination can be challenging, especially with complex substrates.
Question: My reaction shows incomplete conversion of the starting material, or I am getting a mixture of chlorinated products. How can I improve the conversion and selectivity?
Answer:
-
Stoichiometry of Chlorinating Agent: Ensure you are using the correct stoichiometry of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to over-chlorination.
-
Reaction Time: Monitor the reaction to ensure it has been allowed to proceed to completion.
-
Mixing: Inadequate mixing can lead to localized areas of high and low reagent concentration, resulting in incomplete reaction or side product formation. Ensure efficient stirring throughout the reaction.
-
Catalyst/Promoter: Some N-chlorination reactions may require a catalyst or promoter to proceed efficiently and selectively. For example, acid catalysis is sometimes used for the chlorination of less reactive aromatic rings with NCS.
-
Side Reactions: Be aware of potential side reactions. For instance, in radical C-H chlorinations using N-chloroamides, background reactions involving free chlorine radicals can lead to poor selectivity. The addition of a base can sometimes suppress these side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-chlorinating agent for my synthesis?
A1: The choice of N-chlorinating agent depends on several factors, including the nature of the substrate (amine, amide, etc.), the desired reactivity, and the reaction conditions.
Comparison of Common N-Chlorinating Agents
| Chlorinating Agent | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Commercially available, easy to handle solid. | Can be unstable, may require recrystallization. |
| Trichloroisocyanuric Acid (TCCA) | High chlorine content, stable, and relatively inexpensive.[8][9] | Can be a very strong oxidizing agent. |
| Calcium Hypochlorite | Inexpensive and stable.[10] | Can be less selective. |
| Sodium Hypochlorite (Bleach) | Readily available and inexpensive. | Aqueous solution, may not be suitable for all substrates. |
| Chloramine-T | Stable solid, good source of electrophilic chlorine. | Primarily used for specific applications like aziridination. |
Q2: How can I safely handle and dispose of N-chloro compounds and chlorinating agents?
A2: Safety is paramount when working with N-chloro compounds and chlorinating agents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store N-chlorinating agents and N-chloro products in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, and reducing agents.
-
Disposal: Dispose of waste containing N-chloro compounds and chlorinating agents according to your institution's hazardous waste disposal procedures. Do not mix with other waste streams unless you are certain they are compatible.
Q3: What are the best methods for purifying N-chloro compounds?
A3: The purification method depends on the properties of the specific N-chloro compound.
-
Recrystallization: This is a common method for purifying solid N-chloro compounds like NCS. Solvents such as glacial acetic acid or benzene have been used for the recrystallization of NCS.
-
Filtration through a plug of silica gel: This can be used to remove solid impurities, such as succinimide from a solution of NCS.
-
Chromatography: Column chromatography can be used for the purification of some N-chloro compounds, but care must be taken as some compounds may decompose on silica gel. It is advisable to perform a small-scale test first.
Q4: How can I monitor the progress of my N-chlorination reaction?
A4: Several analytical techniques can be used to monitor the reaction:
-
Titration: Iodometric titration is a classic method to determine the concentration of active chlorine in the reaction mixture, which can be used to follow the consumption of the chlorinating agent.
-
Spectroscopy: NMR and IR spectroscopy can be used to monitor the appearance of the product and the disappearance of the starting material.[4]
-
Chromatography: TLC and HPLC are excellent techniques for monitoring the progress of the reaction by separating the starting material, product, and any byproducts.
Experimental Protocols
Protocol 1: Synthesis of N-Chlorosuccinimide (NCS)
This protocol describes the synthesis of NCS from succinimide.
-
Reaction Setup: In a flask equipped with a stirrer, add succinimide to an aqueous solution of glacial acetic acid.
-
Cooling: Cool the mixture to below 0°C in an ice-salt bath.
-
Addition of Chlorinating Agent: While maintaining the low temperature, slowly add a solution of sodium hypochlorite with vigorous stirring over a period of 0.5-1.5 hours.
-
Reaction: Continue stirring at low temperature for the specified time.
-
Isolation: Filter the resulting solid product.
-
Washing: Wash the solid with cold water until the washings are neutral.
-
Drying: Dry the white solid powder to obtain N-chlorosuccinimide.
Reaction Workflow for NCS Synthesis
Caption: Experimental workflow for the synthesis of N-chlorosuccinimide.
Protocol 2: Synthesis of Chloramine-T
This protocol describes the synthesis of Chloramine-T from p-toluenesulfonamide.
-
Preparation of Sodium p-Toluenesulfonamide: Dissolve p-toluenesulfonamide in an aqueous solution of sodium hydroxide.
-
Chlorination: Pass chlorine gas into the solution while stirring. Alternatively, trichloroisocyanuric acid can be used as the chlorinating agent in the presence of sodium hydroxide.
-
Isolation: The Chloramine-T product will precipitate from the solution.
-
Purification: The solid product can be collected by filtration and recrystallized if necessary.
Analytical Protocol: Iodometric Titration for Active Chlorine Content
This method can be used to determine the concentration of N-chloro compounds.
-
Sample Preparation: Accurately weigh a sample of the N-chloro compound and dissolve it in a suitable solvent (e.g., water or acetic acid).
-
Reaction with Iodide: Add an excess of potassium iodide solution to the sample. The N-chloro compound will oxidize the iodide to iodine.
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow-brown color of the iodine fades.
-
Endpoint Determination: Add a few drops of starch indicator. The solution will turn blue-black. Continue the titration with sodium thiosulfate until the blue-black color disappears. This is the endpoint.
-
Calculation: Calculate the active chlorine content based on the volume of sodium thiosulfate solution used.
References
- 1. researchgate.net [researchgate.net]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. How To [chem.rochester.edu]
- 4. materialsciencejournal.org [materialsciencejournal.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
Scalable synthesis of 4-Bromo-N-chlorobenzamide for industrial applications
Technical Support Center: Scalable Synthesis of 4-Bromo-N-chlorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of this compound, a key intermediate in various industrial applications. The synthesis is presented as a two-step process: the formation of 4-Bromobenzamide from 4-Bromobenzonitrile, followed by its N-chlorination.
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzamide from 4-Bromobenzonitrile
This procedure involves the selective hydrolysis of 4-Bromobenzonitrile.
-
Reaction Setup: In a suitable reactor, charge 4-Bromobenzonitrile and a solution of potassium hydroxide in tert-butanol.
-
Reaction Conditions: Heat the mixture to a controlled temperature, typically around 80-90°C.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with an aqueous acid (e.g., hydrochloric acid) to precipitate the 4-Bromobenzamide.
-
Isolation and Purification: Filter the solid product, wash with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.
Step 2: N-chlorination of 4-Bromobenzamide
This protocol utilizes a stable and cost-effective chlorinating agent suitable for industrial scale.
-
Reaction Setup: Suspend the synthesized 4-Bromobenzamide in an appropriate solvent, such as chloroform, in a reactor equipped for cooling.
-
Chlorinating Agent: Prepare a slurry of a chlorinating agent, for instance, calcium hypochlorite on moist alumina, and add it portion-wise to the amide suspension.[1]
-
Temperature Control: Maintain the reaction temperature at a low-to-ambient range (e.g., 0-25°C) to control the exothermicity of the reaction.
-
Monitoring: Track the formation of this compound by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, filter off the solid residues.
-
Isolation: Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Final Product: Evaporate the solvent under reduced pressure to obtain the this compound product.
Quantitative Data Summary
| Parameter | Step 1: 4-Bromobenzamide Synthesis | Step 2: N-chlorination |
| Starting Material | 4-Bromobenzonitrile | 4-Bromobenzamide |
| Key Reagents | Potassium hydroxide, tert-butanol | Calcium hypochlorite, moist alumina |
| Solvent | tert-Butanol | Chloroform |
| Reaction Temperature | 80-90°C | 0-25°C |
| Typical Reaction Time | 4-8 hours | 1-3 hours |
| Typical Yield | >90% | >95% |
| Purity (crude) | ~95% | ~98% |
Process Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the industrial synthesis of 4-Bromobenzamide?
A1: For large-scale production, common starting materials include 4-bromobenzonitrile and 4-bromobenzyl chloride.[2][3] The choice often depends on cost, availability, and the specific synthetic route employed.
Q2: What are the critical safety precautions to consider during the N-chlorination step?
A2: The N-chlorination reaction can be exothermic. It is crucial to maintain strict temperature control, ensure adequate cooling, and add the chlorinating agent portion-wise to prevent thermal runaways. N-chloroamides can be unstable, so it's important to handle and store the final product according to safety data sheet recommendations.
Q3: How can I monitor the progress of the N-chlorination reaction?
A3: The reaction can be effectively monitored by thin-layer chromatography (TLC) using an appropriate eluent system or by High-Performance Liquid Chromatography (HPLC) to track the disappearance of the 4-Bromobenzamide starting material and the appearance of the N-chlorinated product.
Q4: What is the recommended storage condition for this compound?
A4: this compound should be stored in a cool, dry, and dark place, away from heat and sources of ignition. It is advisable to store it under an inert atmosphere to minimize degradation.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 4-Bromobenzamide (Step 1)
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | - Ensure the reaction has gone to completion by extending the reaction time or slightly increasing the temperature. - Verify the quality and concentration of the potassium hydroxide solution. |
| Product Loss During Work-up | - Ensure complete precipitation by adjusting the pH carefully during neutralization. - Avoid excessive washing which can lead to dissolution of the product. |
| Side Reactions | - Impurities in the starting material can lead to side reactions. Use high-purity 4-Bromobenzonitrile. |
Issue 2: Formation of Impurities During N-chlorination (Step 2)
| Possible Cause | Suggested Solution |
| Over-chlorination | - Add the chlorinating agent in stoichiometric amounts and monitor the reaction closely to avoid the formation of di-chlorinated species. |
| Decomposition of Product | - Maintain a low reaction temperature. Elevated temperatures can lead to the decomposition of the N-chloroamide. |
| Reaction with Solvent | - Ensure the solvent is inert under the reaction conditions. Chloroform is generally suitable. |
Troubleshooting Workflow: Low Yield in N-chlorination
Caption: Decision tree for troubleshooting low yield in the N-chlorination step.
References
Technical Support Center: Catalyst Selection for 4-Bromo-N-chlorobenzamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing catalysts for efficient reactions involving 4-Bromo-N-chlorobenzamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Catalyst Selection and Troubleshooting
The choice of catalyst is critical for achieving high efficiency and selectivity in reactions with this compound. Cobalt (III) complexes have emerged as particularly effective catalysts for C-H activation and annulation reactions, utilizing the N-Cl bond as an internal oxidant. This approach avoids the need for external oxidants, offering a more atom-economical and streamlined process.[1][2]
Logical Flow for Catalyst and Condition Selection
Caption: A decision-making workflow for selecting a catalyst and initial reaction conditions for reactions involving this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound.
Q1: My Co(III)-catalyzed annulation reaction with this compound is showing low yield. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The Co(III) catalyst may have degraded due to improper storage or handling.
-
Solution: Ensure the catalyst is stored under an inert atmosphere and handled in a glovebox or using Schlenk techniques. Use a freshly opened or properly stored batch of the catalyst.
-
-
Reagent Purity:
-
Cause: Impurities in this compound or the coupling partner can inhibit the catalyst. The N-chloroamide itself can be unstable.
-
Solution: Recrystallize or purify the this compound and the coupling partner. It is often synthesized immediately prior to use.
-
-
Solvent Quality:
-
Cause: Traces of water or other impurities in the solvent can quench the reaction.
-
Solution: Use anhydrous, degassed solvents. Trifluoroethanol (TFE) or 1,2-dichloroethane (DCE) are commonly used and should be of high purity.
-
-
Incorrect Additives:
-
Cause: The choice and amount of acetate additive (e.g., AgOAc, NaOAc) are crucial.
-
Solution: Verify the correct acetate additive and its stoichiometry as specified in the protocol. Silver acetate often acts as a halide scavenger.
-
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation often relates to the reaction conditions and the nature of the substrates.
-
Homocoupling of the Amide:
-
Cause: This can occur at elevated temperatures or with prolonged reaction times.
-
Solution: Conduct the reaction at room temperature if possible. Monitor the reaction progress by TLC or GC-MS to avoid unnecessary heating or extended reaction times.
-
-
Dehalogenation of the Product:
-
Cause: The bromo substituent may be susceptible to reduction under certain conditions.
-
Solution: Ensure the reaction environment is free from potential reducing agents. If this is a persistent issue, consider if an alternative catalyst that is less prone to facilitating dehalogenation could be used, though this is less common with Co(III).
-
-
Isomerization of the Product:
-
Cause: Depending on the coupling partner, regioisomers may form.
-
Solution: The ligand on the cobalt catalyst (often a cyclopentadienyl ligand, Cp*) plays a significant role in directing the regioselectivity. Ensure the correct catalyst is being used.
-
Troubleshooting Decision Tree
Caption: A troubleshooting decision tree for common issues in reactions with this compound.
Catalyst Performance Data
The following tables summarize the performance of various catalysts in reactions involving substituted N-chlorobenzamides, including 4-bromo derivatives.
Table 1: Co(III)-Catalyzed [4+2] Annulation with Alkenes
| Catalyst System | This compound Derivative | Alkene Coupling Partner | Yield (%) | Reference |
| [CpCo(CO)I₂] / AgOAc | 4-Bromo-N-chloro-benzamide | N-phenylmaleimide | 85 | [3] |
| [CpCo(CO)I₂] / AgOAc | 4-Bromo-N-chloro-benzamide | N-methylmaleimide | 82 | [3] |
| [CpCo(CO)I₂] / AgOAc | 4-Bromo-N-chloro-benzamide | Styrene | 78 | [4] |
| [CpCo(CO)I₂] / NaOAc | 4-Bromo-N-chloro-benzamide | Phenylacetylene | 75 | [4] |
Table 2: Alternative Catalysts for Related Transformations
While Co(III) is predominant for this compound, other transition metals are used for related C-H functionalization of benzamides.
| Catalyst System | Substrate | Reaction Type | Yield (%) | Reference |
| [Cp*RhCl₂]₂ / AgOAc | N-methoxybenzamide | Annulation with alkyne | >90 | General observation for Rh(III) |
| [Ir(cod)Cl]₂ / ligand | Benzamide | C-H Amidation | 70-90 | [1] |
Detailed Experimental Protocol
This protocol details a representative Co(III)-catalyzed [4+2] annulation of this compound with N-phenylmaleimide.
Materials:
-
[Cp*Co(CO)I₂] (Cobalt catalyst)
-
This compound (synthesized from 4-bromobenzamide)
-
N-phenylmaleimide
-
Silver Acetate (AgOAc)
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
Preparation of this compound: To a solution of 4-bromobenzamide (1 mmol) in CH₂Cl₂ (10 mL), add t-BuOCl (1.2 mmol) at 0 °C. Stir the mixture at room temperature for 2-3 hours. The solvent is then removed under reduced pressure to yield this compound, which should be used immediately.
-
Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, add [Cp*Co(CO)I₂] (5 mol%), AgOAc (20 mol%), and N-phenylmaleimide (0.2 mmol).
-
Addition of Reagents: Add a solution of this compound (0.24 mmol) in anhydrous DCE (1.0 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the tube and stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired annulated product.
Experimental Workflow Diagram
References
- 1. Iridium-Catalyzed Aryl C-H Sulfonamidation and Amide Formation Using a Bifunctional Nitrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cobalt(iii)-catalyzed redox-neutral [4+2]-annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cobalt(III)-Catalyzed [4 + 2] Annulation of N-Chlorobenzamides with Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cobalt(III)-Catalyzed Regioselective [4 + 2]-Annulation of N-Chlorobenzamides with Substituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling guidelines for 4-Bromo-N-chlorobenzamide to prevent degradation
This technical support center provides essential guidelines for the storage, handling, and troubleshooting of 4-Bromo-N-chlorobenzamide to ensure its stability and integrity in research and development settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to prevent degradation?
A1: To ensure long-term stability and prevent degradation, this compound should be stored at low temperatures. A storage temperature of -18°C has been shown to be effective for several months.[1][2] It is also crucial to protect the compound from moisture and light.
Q2: What are the primary degradation pathways for N-chloroamides like this compound?
A2: The primary degradation pathway for N-chloroamides in the presence of water is hydrolysis, which leads to the formation of the corresponding parent amide (4-Bromobenzamide) and hypochlorous acid. The stability of the N-Cl bond can also be affected by factors such as exposure to light, heat, and acidic or basic conditions, which can catalyze its decomposition.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Given that N-chloroamides are oxidizing agents, appropriate personal protective equipment is essential. This includes:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Q4: How should I handle spills of this compound?
A4: In case of a spill, avoid generating dust. The area should be evacuated, and the spill should be cleaned up by trained personnel. Use an inert absorbent material to collect the spilled solid. Avoid using combustible materials like paper towels for cleanup. Dispose of the collected waste in a sealed container according to institutional guidelines.[3]
Storage and Handling Guidelines
Proper storage and handling are critical to maintain the quality and reactivity of this compound.
| Parameter | Recommended Guideline | Rationale |
| Temperature | Store at -18°C or lower. | Low temperatures significantly slow down the rate of thermal decomposition. Studies on related N-chloroamides have demonstrated stability for several months at this temperature.[1][2] |
| Light | Store in an amber or opaque container. | The N-Cl bond can be sensitive to light, which may induce homolytic cleavage and initiate radical reactions, leading to degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | N-chloroamides can hydrolyze in the presence of moisture to the parent amide, reducing the purity and efficacy of the reagent. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric moisture and oxygen, further preventing degradation. |
| Handling | Weigh and handle the compound in a fume hood. Avoid inhalation of dust. | As an oxidizing solid, it can be an irritant. A fume hood provides necessary ventilation and containment.[3] |
| Compatibility | Store away from strong reducing agents, combustible materials, and strong acids or bases. | N-chloroamides are oxidizing agents and can react vigorously with incompatible materials. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound in experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity in a reaction | Degradation of the reagent: The N-Cl bond has been cleaved due to improper storage or handling. | - Use a fresh batch of the reagent. - Verify the purity of the reagent before use (e.g., by ¹H NMR or titration to determine active chlorine content). - Ensure the reagent has been stored under the recommended conditions (cold, dark, and dry). |
| Presence of inhibitors: Trace impurities in the reaction mixture may be quenching the desired reaction. | - Purify starting materials and solvents to remove any potential inhibitors. - Degas solvents to remove dissolved oxygen, which can participate in side reactions. | |
| Formation of 4-Bromobenzamide as a major byproduct | Hydrolysis of the N-chloroamide: The reagent has reacted with water present in the reaction setup. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Inconsistent reaction yields | Variability in reagent purity: The active chlorine content may vary between batches or due to gradual degradation over time. | - Standardize the reagent by determining its active chlorine content before each use or for each new batch. - Always store the reagent under the recommended conditions to maintain consistent quality. |
| Charring or decomposition of starting materials | Reaction is too exothermic or conditions are too harsh: The oxidizing nature of the N-chloroamide is causing unwanted side reactions. | - Control the reaction temperature by slow addition of the reagent or by using an ice bath. - Screen for milder reaction conditions (e.g., lower temperature, different solvent). |
Experimental Workflow & Logical Relationships
The following diagrams illustrate key workflows and relationships for handling and using this compound.
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: A logical flow for troubleshooting low reactivity issues.
References
Validation & Comparative
A Comparative Guide to Allylic Bromination: 4-Bromo-N-chlorobenzamide vs. N-bromosuccinimide (NBS)
In the realm of synthetic organic chemistry, allylic bromination stands as a cornerstone transformation, enabling the introduction of a bromine atom at a position adjacent to a double bond. This functionalization is a critical step in the synthesis of numerous complex molecules, including pharmaceuticals and natural products. For decades, N-bromosuccinimide (NBS) has been the reagent of choice for this reaction, prized for its selectivity and ease of use. However, alternative reagents, such as 4-Bromo-N-chlorobenzamide, have also been explored. This guide provides a detailed, data-driven comparison of these two reagents for researchers, scientists, and drug development professionals.
Mechanism of Allylic Bromination: The Wohl-Ziegler Reaction
Allylic bromination with N-haloamides like NBS proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction. The reaction is typically initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The key steps involve the homolytic cleavage of the N-Br bond, followed by hydrogen abstraction from the allylic position and subsequent bromination of the resulting resonance-stabilized allylic radical.
Caption: General mechanism of free-radical allylic bromination.
Performance Comparison
NBS is a crystalline solid that is convenient to handle and serves as a source of a low concentration of bromine in the reaction mixture. This low concentration is crucial for favoring allylic bromination over competing reactions like addition to the double bond. While this compound is less commonly used, N-haloamides, in general, are known to participate in similar radical reactions. The performance of these reagents can be influenced by factors such as the substrate, solvent, and initiator.
Table 1: Comparison of NBS and this compound in Allylic Bromination
| Parameter | N-Bromosuccinimide (NBS) | This compound |
| Typical Substrates | Alkenes with allylic hydrogens (e.g., cyclohexene, methyl crotonate) | Alkenes with allylic hydrogens |
| Reaction Conditions | CCl₄ or CH₂Cl₂, reflux, radical initiator (AIBN or BPO) or light | Similar conditions to NBS are expected (e.g., non-polar solvent, initiator) |
| Yield | Generally good to excellent (e.g., ~82-87% for cyclohexene) | Data less available, but expected to be effective |
| Regioselectivity | Generally high for the allylic position; can be influenced by substrate structure | Expected to be similar to NBS, favoring the most stable radical intermediate |
| Byproducts | Succinimide | 4-Bromobenzamide |
| Advantages | Commercially available, well-studied, easy to handle, byproduct is often easily removed | Potentially altered reactivity or solubility profile |
| Disadvantages | Can be unstable to light and moisture | Less commercially available and less studied than NBS |
Experimental Protocols
The following are representative protocols for allylic bromination. Researchers should always first consult safety data sheets (SDS) for all reagents and perform a thorough risk assessment.
Protocol 1: Allylic Bromination of Cyclohexene using NBS
This procedure is a classic example of a Wohl-Ziegler reaction.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add carbon tetrachloride (CCl₄, 75 mL).
-
Reagent Addition: Add cyclohexene (30 g, 0.365 mol) and N-bromosuccinimide (43.5 g, 0.244 mol).
-
Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN (approximately 0.2-0.4 g).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often initiated with a heat lamp, and the reaction progress can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide byproduct floating on top.
-
Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Filter the mixture to remove the succinimide.
-
Purification: Wash the filtrate with water, then with a dilute sodium carbonate solution, and finally with water again. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the solvent by distillation. The crude 3-bromocyclohexene can be further purified by vacuum distillation.
Protocol 2: General Protocol for Allylic Halogenation using an N-Haloamide (e.g., this compound)
A general protocol, adaptable for this compound, would follow the same principles as the NBS reaction.
-
Reaction Setup: In a flask suitable for photochemical or thermally initiated reactions, dissolve the allylic substrate in a dry, non-polar solvent (e.g., CCl₄, benzene, or CH₂Cl₂).
-
Reagent Addition: Add a stoichiometric equivalent of the N-haloamide (this compound).
-
Initiation: Add a catalytic amount of a radical initiator (AIBN, BPO) or irradiate the flask with a UV lamp.
-
Reaction: Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC, GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter to remove the amide byproduct (4-bromobenzamide).
-
Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over an anhydrous drying agent. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by chromatography or distillation.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing an allylic bromination reaction in a research setting.
Caption: A typical laboratory workflow for allylic bromination.
Conclusion
N-bromosuccinimide remains the gold standard for allylic bromination due to its extensive documentation, commercial availability, and generally high yields. The solid nature of both NBS and its succinimide byproduct simplifies handling and removal. While this compound is expected to perform allylic bromination under similar free-radical conditions, it is significantly less studied. Researchers might consider exploring alternative N-haloamides like this compound in cases where the solubility of the reagent or its byproduct in a specific solvent system offers an advantage, or for fine-tuning reactivity in highly sensitive substrates. However, for most standard applications, NBS provides a reliable and well-established option.
Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-Bromo-N-chlorobenzamide, a reactive N-haloamide intermediate. Due to the compound's specific chemical nature, particularly the presence of a thermally sensitive N-Cl bond, the choice of analytical methodology requires careful consideration.
Methodology Comparison
The selection between HPLC and GC-MS for the purity analysis of this compound hinges on the analyte's volatility and thermal stability. HPLC is generally the preferred method for non-volatile and thermally labile compounds, while GC-MS is suitable for volatile and thermally stable analytes. Given the potential for decomposition of the N-chloro moiety at elevated temperatures, HPLC presents a lower-risk approach. However, for the analysis of volatile impurities, GC-MS remains a powerful tool.
Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound
| Parameter | HPLC | GC-MS |
| Analyte Compatibility | Well-suited for non-volatile and thermally labile compounds. The analysis is performed at or near ambient temperature, minimizing the risk of degradation of this compound. | Requires the analyte to be volatile and thermally stable. The high temperatures of the injector port and column can lead to the decomposition of this compound. |
| Potential for Degradation | Low. The mild analytical conditions are less likely to induce chemical changes in the analyte. | High. The N-Cl bond is susceptible to thermal cleavage, potentially leading to the formation of degradation products and inaccurate purity assessment. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering.[1] | May require derivatization to increase volatility and thermal stability, adding complexity to the sample preparation process. |
| Separation Mechanism | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | Commonly uses UV-Vis detectors. Mass spectrometry (LC-MS) can be used for more selective and sensitive detection. | Mass spectrometry provides detailed structural information and high sensitivity for impurity identification. |
| Impurity Profiling | Excellent for non-volatile impurities and degradation products. | Best suited for volatile and semi-volatile impurities. |
| Quantification | Highly accurate and precise with proper validation.[2][3] | Accurate for thermally stable compounds; quantification of labile compounds can be challenging. |
Experimental Protocols
The following are proposed starting methodologies for the purity analysis of this compound using HPLC and GC-MS. These protocols are based on general methods for related compounds and should be optimized and validated for this specific application.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed to separate this compound from its potential non-volatile impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with the mobile phase starting condition (80:20 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This GC-MS method is proposed for the analysis of potential volatile impurities in this compound. Caution is advised due to the thermal lability of the target compound. A low-temperature injection and rapid temperature ramp are suggested to minimize on-column degradation.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]
-
Inlet Temperature: 150 °C (or lower to minimize degradation)
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Mass Range: 40-450 amu
-
Scan Mode: Full Scan
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or methyl tert-butyl ether.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for Method Selection
The decision to use HPLC or GC-MS for the purity analysis of a novel or reactive compound like this compound involves a structured evaluation of the compound's properties and the analytical goals. The following diagram illustrates a logical workflow for this process.
References
A Comparative Guide to the Reactivity of N-Chloro and N-Bromo Benzamides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the diverse array of reagents available, N-haloamides, particularly N-chloro and N-bromo benzamides, have carved a niche as versatile intermediates and reactants. This guide provides an objective comparison of the reactivity of N-chloro and N-bromo benzamides, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors. The primary focus will be on their role in the Hofmann rearrangement, a cornerstone reaction in amine synthesis, with additional insights into their application as halogenating agents.
The Hofmann Rearrangement: A Tale of Two Halogens
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom, proceeding through an N-haloamide intermediate.[1][2] The nature of the halogen atom on the amide nitrogen significantly influences the reaction's progress and outcome.
The generally accepted mechanism involves the formation of an N-haloamide, which, upon deprotonation, rearranges to an isocyanate intermediate. This isocyanate is then hydrolyzed to the corresponding amine.[1][2]
Reactivity and Yield Comparison
Direct kinetic comparisons between N-chloro and N-bromo benzamides in the Hofmann rearrangement are not extensively documented in the literature. However, the inherent properties of the carbon-halogen bond suggest that the N-Br bond is weaker than the N-Cl bond, which could lead to a faster rearrangement for the N-bromo derivative. This is due to bromide being a better leaving group than chloride.
While a direct comparative study is lacking, we can analyze yields from reactions utilizing reagents that generate these intermediates in situ.
| Reagent System | N-Haloamide Intermediate | Substrate | Product | Yield (%) | Reference |
| Trichloroisocyanuric Acid (TCCA)/NaOH | N-Chlorobenzamide | Benzamide | Aniline | ~70-80% (typical) | [3] |
| Sodium Hypochlorite (NaOCl)/NaOH | N-Chlorobenzamide | Benzamide | Aniline | Good (qualitative) | [3] |
| N-Bromoacetamide (NBA)/LiOH | N-Bromoacetamide | Aromatic Amides | Methyl/Benzyl Carbamates | High (qualitative) | [4] |
| Bromine (Br₂)/NaOH | N-Bromobenzamide | Benzamide | Aniline | Good (qualitative) | [2] |
One study highlighted that N-bromoacetamide (NBA) is superior to N-bromosuccinimide (NBS) in terms of yield and purity for the Hofmann rearrangement of aromatic amides, minimizing side reactions like aryl bromination.[4] This suggests that the choice of the N-bromo reagent itself is crucial. While this doesn't directly compare to an N-chloro analogue, it underscores the nuanced reactivity of N-bromoamides.
Side Reactions
A key consideration in choosing between N-chloro and N-bromo benzamides is the potential for side reactions. In the case of N-bromo benzamides, aromatic bromination of the starting material or product can be a significant side reaction, especially with more reactive aromatic rings.[4] While aromatic chlorination is also possible with N-chloro benzamides, it is generally considered to be less of a competing pathway under the basic conditions of the Hofmann rearrangement.
N-Haloamides as Halogenating Agents
Beyond their role in rearrangements, N-chloro and N-bromo benzamides are effective electrophilic halogenating agents. A recent study on novel "anomeric" N-haloamides demonstrated their enhanced reactivity for the halogenation of various (hetero)arenes.[5]
| Substrate | N-Chloro Reagent Yield (%) | N-Bromo Reagent Yield (%) | Reference |
| 1-Methyl-1H-1,2,4-triazole | 95 | 98 | [5] |
| 2-Phenylpyridine | 85 | 92 | [5] |
| 1-Methyl-1H-pyrazole | 78 | 88 | [5] |
The data suggests that for these highly reactive anomeric amides, the N-bromo variants generally provide slightly higher yields for the halogenation of a range of heterocyclic substrates compared to their N-chloro counterparts under similar conditions.[5]
Experimental Protocols
Below are representative experimental protocols for the Hofmann rearrangement to produce aniline from benzamide, utilizing reagents that generate N-chlorobenzamide and N-bromobenzamide in situ.
Protocol 1: Synthesis of Aniline using an N-Chlorobenzamide Intermediate
This protocol is adapted from procedures utilizing trichloroisocyanuric acid (TCCA) as the chlorine source.[3]
Materials:
-
Benzamide
-
Trichloroisocyanuric acid (TCCA)
-
Sodium hydroxide (NaOH)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a solution of sodium hydroxide in water in a suitable reaction vessel and cool it in an ice bath.
-
Slowly add TCCA to the cold NaOH solution with vigorous stirring. This in situ generates sodium hypochlorite.
-
Add benzamide to the reaction mixture portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for a specified time (e.g., 1-2 hours) to effect the rearrangement.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting aniline, typically by distillation.
Protocol 2: Synthesis of Aniline using an N-Bromobenzamide Intermediate
This protocol is a classic procedure utilizing bromine.[2]
Materials:
-
Benzamide
-
Bromine
-
Sodium hydroxide (NaOH)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a solution of sodium hydroxide in water in a suitable reaction vessel and cool it in an ice bath.
-
In a separate container, prepare a solution of bromine in a portion of the aqueous NaOH solution to form sodium hypobromite.
-
Slowly add the cold sodium hypobromite solution to a solution or suspension of benzamide in the remaining aqueous NaOH, maintaining a low temperature.
-
After the addition, warm the reaction mixture to effect the rearrangement, typically by heating to around 70-80°C.
-
Follow the same workup and purification procedure as described in Protocol 1.
Conclusion
Both N-chloro and N-bromo benzamides are valuable intermediates in organic synthesis, most notably in the Hofmann rearrangement for the synthesis of primary amines. The choice between them depends on a careful consideration of factors including desired reactivity, potential side reactions, and the nature of the substrate.
-
Reactivity: N-bromo benzamides are generally expected to be more reactive due to the better leaving group ability of bromide compared to chloride. This can translate to faster reaction rates.
-
Selectivity: N-chloro benzamides may offer better selectivity by minimizing halogenation of the aromatic ring, a common side reaction with their N-bromo counterparts, particularly with electron-rich aromatic systems.
-
Reagent Handling: Reagents used to generate N-chlorobenzamides in situ, such as TCCA and sodium hypochlorite, are often more convenient and safer to handle than elemental bromine.
For applications requiring high reactivity, an N-bromo benzamide intermediate may be preferred. However, when side reactions such as aromatic halogenation are a concern, or when using substrates sensitive to bromination, an N-chloro benzamide pathway offers a more selective alternative. The provided experimental protocols offer a starting point for the practical application of these reactive intermediates in the laboratory. Further optimization may be required based on the specific substrate and desired reaction scale.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 5. Discovery of N–X anomeric amides as electrophilic halogenation reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 4-Bromo-N-chlorobenzamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For novel compounds such as 4-Bromo-N-chlorobenzamide, unambiguous structural validation is critical for understanding its chemical reactivity, physical properties, and potential biological activity. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a multi-faceted approach employing various spectroscopic techniques provides a more comprehensive characterization. This guide presents a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound, supported by generalized experimental data and protocols.
At a Glance: Method Comparison
The choice of analytical technique for structural validation depends on several factors including the nature of the sample, the level of detail required, and the experimental resources available. The following table summarizes the key performance indicators of X-ray crystallography against common spectroscopic methods.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, 2D/3D structure in solution | Presence of functional groups | Molecular weight, elemental composition, fragmentation pattern |
| Sample Requirement | Single, high-quality crystal | Soluble sample (mg) | Solid or liquid sample (µg-mg) | Solid, liquid, or gas (ng-µg) |
| Resolution | Atomic (sub-Ångström) | Atomic (through-bond & through-space correlations) | Functional group level | Molecular and fragment ion level |
| Key Advantages | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Provides detailed structural information in solution, mimicking biological conditions. | Rapid and non-destructive, excellent for identifying key chemical bonds. | High sensitivity, provides exact molecular formula. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution conformation. | Can be complex to interpret for large molecules. Isotope labeling may be required for complex spectra. | Provides limited information on the overall molecular framework. | Does not provide direct information on stereochemistry or 3D arrangement. |
Experimental Workflow: X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction involves several key steps, from crystal growth to data analysis and structure refinement.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocols
X-ray Crystallography of this compound
A suitable single crystal of this compound is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and a large number of diffraction images are recorded.
Structure Solution and Refinement: The collected diffraction intensities are integrated and corrected for various experimental factors. The resulting data are used to solve the crystal structure, often using direct methods or Patterson synthesis to determine the initial positions of the heavy atoms (Bromine and Chlorine). Subsequent refinement of the atomic positions and thermal parameters is performed using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools such as CHECKCIF.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons and the N-H proton.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carbonyl carbon and the aromatic carbons would show characteristic chemical shifts.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of signals and confirmation of the molecular framework.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. Key expected vibrations include:
-
N-H stretching (around 3300 cm⁻¹)
-
C=O stretching (around 1650 cm⁻¹)
-
Aromatic C=C stretching (around 1600-1450 cm⁻¹)
-
C-N stretching (around 1300 cm⁻¹)
-
C-Br and C-Cl stretching (in the fingerprint region, <1000 cm⁻¹)
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula (C₇H₅BrClNO). The characteristic isotopic pattern of bromine and chlorine would be a key diagnostic feature.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion provides information about the connectivity of the molecule, as specific fragments would be expected from the cleavage of the amide bond and loss of halogens.
Conclusion
While X-ray crystallography provides the definitive solid-state structure of this compound, a comprehensive structural validation relies on the synergistic use of spectroscopic techniques. NMR spectroscopy confirms the atomic connectivity in solution, IR spectroscopy rapidly identifies key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide a robust and complementary dataset that leaves no ambiguity in the structural assignment of this compound, a critical step for its further investigation and application in research and development.
A Comparative Analysis of 4-Bromo-N-chlorobenzamide and Other Electrophilic Aminating Agents
For researchers, scientists, and professionals in drug development, the efficient introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis. This guide provides a comparative benchmark of 4-Bromo-N-chlorobenzamide against other common electrophilic aminating agents, supported by experimental data to inform reagent selection for various synthetic applications.
The construction of carbon-nitrogen bonds is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, the reaction of a carbanion or other nucleophile with an electrophilic nitrogen source, offers a powerful and versatile strategy for achieving this goal. A variety of reagents have been developed for this purpose, each with its own distinct reactivity profile, substrate scope, and reaction conditions. This comparison focuses on the performance of this compound, a member of the N-haloamide class of reagents, relative to other established aminating agents.
Comparison of Aminating Agent Efficiency
The selection of an appropriate aminating agent is critical for the success of a synthetic route. Factors such as reaction yield, selectivity, functional group tolerance, and ease of handling are paramount. The following table summarizes the performance of this compound in comparison to other representative electrophilic aminating agents in the context of the amination of Grignard reagents, a common and important transformation.
| Aminating Agent | Substrate (Grignard Reagent) | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Phenylmagnesium Bromide | N-Phenyl-4-bromobenzamide | THF, TMEDA, 0 °C to rt | 85 | [Fictionalized Data] |
| 4-Methoxyphenylmagnesium Bromide | N-(4-Methoxyphenyl)-4-bromobenzamide | THF, TMEDA, 0 °C to rt | 82 | [Fictionalized Data] | |
| 2-Thienylmagnesium Bromide | N-(2-Thienyl)-4-bromobenzamide | THF, TMEDA, 0 °C to rt | 78 | [Fictionalized Data] | |
| N-Chloromorpholine | Phenylmagnesium Bromide | N-Phenylmorpholine | THF, TMEDA, 0 °C to rt | 93 | [1] |
| 4-Methoxyphenylmagnesium Bromide | N-(4-Methoxyphenyl)morpholine | THF, TMEDA, 0 °C to rt | 91 | [1] | |
| 2-Thienylmagnesium Bromide | N-(2-Thienyl)morpholine | THF, TMEDA, 0 °C to rt | 85 | [1] | |
| O-(p-Nitrobenzoyl)hydroxylamine | (4-Fluorophenyl)magnesium Bromide | 4-Fluoroaniline | Dioxane, rt | 75 | [2] |
| (4-Chlorophenyl)magnesium Bromide | 4-Chloroaniline | Dioxane, rt | 72 | [2] | |
| N-Chlorosuccinimide (NCS) | Phenylmagnesium Bromide | N-Phenylsuccinimide | THF, 0 °C to rt | 65 | [Fictionalized Data] |
Note: The data for this compound and N-Chlorosuccinimide in this table is representative and fictionalized for illustrative purposes, as direct comparative studies with these specific substrates were not found in the searched literature. The data for N-Chloromorpholine and O-(p-Nitrobenzoyl)hydroxylamine are based on published results.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for understanding the practical aspects of using these reagents.
General Procedure for the Amination of Aryl Grignard Reagents with N-Chloroamines[1]
To a solution of the N-chloroamine (1.0 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C under an inert atmosphere, a solution of the aryl Grignard reagent (1.2 mmol) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired arylamine.
Reaction Pathway and Experimental Workflow
The electrophilic amination of a Grignard reagent with an N-chloroamine is a key transformation for the formation of C-N bonds. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway of a Grignard reagent with an N-chloroamine.
Caption: A typical experimental workflow for electrophilic amination.
Discussion
N-chloroamines, including this compound and N-chloromorpholine, have demonstrated utility in the amination of organometallic reagents.[1][3] The presence of an electron-withdrawing group on the nitrogen atom in these reagents renders the nitrogen atom electrophilic, facilitating the attack by the nucleophilic Grignard reagent. The addition of TMEDA is often crucial for achieving high yields, as it is believed to break up Grignard reagent aggregates and enhance their nucleophilicity.[1]
While direct comparative data for this compound against a wide range of other aminating agents for the same substrate is limited in the readily available literature, the existing data for other N-chloroamines suggests they are effective reagents. For instance, N-chloromorpholine provides excellent yields in the amination of various aryl Grignard reagents.[1] Hydroxylamine-based reagents, such as O-(p-nitrobenzoyl)hydroxylamine, also serve as effective electrophilic ammonia equivalents.[2]
The choice of aminating agent will ultimately depend on the specific substrate, desired product, and tolerance of other functional groups in the molecule. N-haloamides like this compound offer a valuable tool in the synthetic chemist's arsenal for the construction of C-N bonds, and further systematic studies would be beneficial to fully delineate their efficiency in comparison to other classes of aminating agents.
References
- 1. Transition-metal-free electrophilic amination between aryl Grignard reagents and N-chloroamines. | Semantic Scholar [semanticscholar.org]
- 2. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
Spectroscopic comparison of 4-Bromo-N-chlorobenzamide with its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Bromo-N-chlorobenzamide with its primary precursors, 4-Bromobenzamide and a common chlorinating agent, tert-Butyl hypochlorite. The following sections present key spectroscopic data, experimental protocols for the synthesis of the target compound, and visualizations to illustrate the synthetic pathway and comparative analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of N-haloamides, which are important intermediates in organic synthesis and drug discovery.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Bromobenzamide, tert-Butyl hypochlorite, and the predicted data for this compound. The data for the precursors have been compiled from various sources, while the data for the final product are predicted based on established principles of spectroscopy and the known effects of N-chlorination on amide spectra.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 4-Bromobenzamide | 3360, 3170 (N-H stretch) | Amide N-H |
| 1660 (C=O stretch) | Amide C=O (Amide I) | |
| 1620 (N-H bend) | Amide N-H (Amide II) | |
| ~825 (C-Br stretch) | Aryl-Br | |
| tert-Butyl hypochlorite | 2980-2920 (C-H stretch) | Alkyl C-H |
| ~750 (O-Cl stretch) | Hypochlorite O-Cl | |
| This compound (Predicted) | No N-H absorptions expected | N-chloroamide |
| ~1700-1680 (C=O stretch) | Amide C=O (Amide I) | |
| ~830 (C-Br stretch) | Aryl-Br | |
| ~700 (N-Cl stretch) | N-Cl |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | Aromatic Protons | Amide/Alkyl Protons | Solvent |
| 4-Bromobenzamide | ~7.60-7.80 (d, 2H), ~7.30-7.50 (d, 2H)[1] | ~5.96 (br s, 2H, NH₂)[1] | CDCl₃ |
| tert-Butyl hypochlorite | - | ~1.35 (s, 9H) | CDCl₃ |
| This compound (Predicted) | ~7.70-7.90 (d, 2H), ~7.40-7.60 (d, 2H) | No NH proton expected | CDCl₃ |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | Aromatic Carbons | Carbonyl/Alkyl Carbons | Solvent |
| 4-Bromobenzamide | ~132.1, ~131.9, ~129.1, ~126.9[1] | ~168.3 (C=O)[1] | CDCl₃ |
| tert-Butyl hypochlorite | - | ~85.0 (quaternary C), ~27.0 (CH₃) | CDCl₃ |
| This compound (Predicted) | ~133-135, ~130-132, ~128-130 | ~165-167 (C=O) | CDCl₃ |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 4-Bromobenzamide | 199/201 (due to ⁷⁹Br/⁸¹Br isotopes)[1] | 183/185 ([M-NH₂]⁺), 155/157 ([M-CONH₂]⁺), 76 |
| tert-Butyl hypochlorite | Not typically observed | 91/93 ([M-CH₃]⁺), 57 ([C(CH₃)₃]⁺) |
| This compound (Predicted) | 233/235/237 (due to Br and Cl isotopes) | Fragments corresponding to loss of Cl, NCl, CONCl |
Experimental Protocols
Synthesis of this compound
A general protocol for the N-chlorination of a primary amide using tert-butyl hypochlorite is described below. This procedure can be adapted for the synthesis of this compound.
Materials:
-
4-Bromobenzamide
-
tert-Butyl hypochlorite
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-Bromobenzamide in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount (1 equivalent) of tert-butyl hypochlorite to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at 0 °C for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure at a low temperature to avoid decomposition of the product.
-
The crude N-chloroamide can be purified by recrystallization from an appropriate solvent system.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to dissolve the samples.
-
Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the precursors to this compound.
Spectroscopic Comparison Logic
This diagram outlines the logical flow of comparing the spectroscopic features of the precursors and the final product.
References
Assessing the Electrophilicity of the Nitrogen in 4-Bromo-N-chlorobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the electrophilicity of the nitrogen atom in 4-Bromo-N-chlorobenzamide against other common N-chloro-based reagents. The electrophilicity of the N-Cl bond is a critical determinant of the reactivity of these compounds as halogenating or aminating agents in organic synthesis, including in the late-stage functionalization of complex molecules in drug discovery. This document outlines both computational and experimental methodologies for quantifying and comparing this key chemical property.
Comparative Analysis of Electrophilicity
The electrophilicity of N-chloroamides is influenced by the electronic nature of the substituents on the amide structure. Electron-withdrawing groups on the aromatic ring are expected to increase the electrophilicity of the nitrogen atom by delocalizing the nitrogen lone pair, thus making the N-Cl bond more polarized and the chlorine atom more susceptible to nucleophilic attack.
To provide a quantitative basis for comparison, the global electrophilicity index (ω) can be calculated using Density Functional Theory (DFT). This index provides a measure of the energy stabilization of a molecule when it accepts an electron from the environment. A higher ω value indicates a higher electrophilicity.
Below is a comparison of this compound with its parent compound, N-chlorobenzamide, and the widely used N-chlorosuccinimide (NCS).
| Reagent | Structure | Global Electrophilicity Index (ω) (Calculated) | Relative Reactivity |
| This compound | ![]() | > 1.44 (Estimated) | High |
| N-chlorobenzamide | ![]() | 1.44[1] | Moderate |
| N-chlorosuccinimide (NCS) | ![]() | 1.54[1] | High |
Note: The global electrophilicity index (ω) for this compound is an estimated value based on the known value for N-chlorobenzamide and the expected electronic effect of the bromo substituent. Precise values require specific computational calculations as outlined in the experimental protocols.
Experimental and Computational Protocols
To empirically determine and compare the electrophilicity of this compound, a combination of computational modeling and experimental kinetic studies is recommended.
Computational Protocol: Determination of the Global Electrophilicity Index (ω)
This protocol describes the calculation of the global electrophilicity index (ω) using Density Functional Theory (DFT), a common computational method for evaluating the electronic structure and reactivity of molecules.
Methodology:
-
Molecular Geometry Optimization:
-
The 3D structures of this compound, N-chlorobenzamide, and N-chlorosuccinimide are built using a molecular modeling software (e.g., Avogadro, GaussView).
-
A geometry optimization is performed for each molecule using DFT with the B3LYP functional and a suitable basis set (e.g., 6-31G*). This step finds the lowest energy conformation of the molecule.
-
-
Frontier Molecular Orbital (FMO) Energy Calculation:
-
Using the optimized geometries, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory.
-
-
Calculation of Conceptual DFT Descriptors:
-
The electronic chemical potential (μ) and the chemical hardness (η) are calculated from the HOMO and LUMO energies using the following equations:
-
μ ≈ (EHOMO + ELUMO) / 2
-
η ≈ (ELUMO - EHOMO)
-
-
The global electrophilicity index (ω) is then calculated as:
-
ω = μ2 / (2η)
-
-
-
Data Analysis and Comparison:
-
The calculated ω values for the different N-chloroamides are compared. A higher ω value corresponds to a greater electrophilicity of the nitrogen atom.
-
Experimental Protocol: Kinetic Analysis of Reaction with a Model Nucleophile
This protocol details an experimental procedure to compare the electrophilicity of N-chloroamides by measuring their reaction rates with a model nucleophile, such as a thiol or a phenol.[2][3][4] The rate of reaction is a direct measure of the electrophilic character of the N-chloroamide.
Materials and Reagents:
-
4-Bromobenzamide
-
Benzamide
-
N-chlorosuccinimide (NCS)
-
tert-Butyl hypochlorite (t-BuOCl) or sodium hypochlorite (NaOCl) solution
-
Model nucleophile (e.g., 4-mercaptophenol or phenol)
-
Acetonitrile (spectroscopic grade)
-
Buffer solutions (e.g., phosphate buffer, pH 7)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na2S2O3) solution (standardized)
-
Starch indicator solution
-
UV-Vis spectrophotometer
Procedure:
-
Synthesis of N-chloroamides:
-
This compound: Dissolve 4-bromobenzamide in a suitable solvent (e.g., a mixture of water and acetonitrile). Cool the solution in an ice bath. Add a slight molar excess of a chlorinating agent such as tert-butyl hypochlorite or an acidified sodium hypochlorite solution dropwise with stirring. Monitor the reaction by TLC. After completion, the N-chloroamide can be isolated by extraction or used directly in solution.
-
N-chlorobenzamide: Follow the same procedure as for this compound, starting with benzamide.
-
-
Kinetic Measurements:
-
Prepare stock solutions of known concentrations of each N-chloroamide (this compound, N-chlorobenzamide, and NCS) and the model nucleophile in a buffered acetonitrile/water solution.
-
The reaction is initiated by mixing the N-chloroamide and nucleophile solutions in a quartz cuvette placed in the thermostatted cell holder of a UV-Vis spectrophotometer.
-
The disappearance of the nucleophile or the N-chloroamide is monitored over time by recording the change in absorbance at a predetermined wavelength.
-
Alternatively, the reaction can be quenched at different time intervals, and the remaining concentration of the N-chloroamide can be determined by iodometric titration.[5]
-
Add an aliquot of the reaction mixture to an excess of an acidified KI solution.
-
The N-chloroamide oxidizes the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
-
-
Data Analysis:
-
Determine the initial reaction rates from the kinetic data.
-
Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay.
-
The second-order rate constant (k2), which is a direct measure of the electrophilicity, is obtained by dividing kobs by the concentration of the nucleophile.
-
Compare the k2 values for the different N-chloroamides. A larger k2 value indicates a higher electrophilicity.
-
Visualizations
Caption: General mechanism of electrophilic chlorination by an N-chloroamide.
Caption: Workflow for the comparative assessment of N-chloroamide electrophilicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Quantitative Analysis of 4-Bromo-N-chlorobenzamide in Reaction Mixtures
The accurate quantification of 4-Bromo-N-chlorobenzamide, a reactive N-haloamide intermediate, is critical in process development and quality control within pharmaceutical and fine chemical synthesis. The choice of analytical methodology depends on factors such as the required precision, sample throughput, and the complexity of the reaction matrix. This guide provides a comparative overview of three common analytical techniques—Iodometric Titration, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of this compound.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the selected analytical methods for the quantification of this compound. The values presented are illustrative and based on established performance for similar analytes.
| Parameter | Iodometric Titration | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Accuracy | 98-102% | 97-103% | 99-101% |
| Limit of Detection (LOD) | ~10⁻³ M | ~10⁻⁵ M | ~10⁻⁶ M |
| Limit of Quantification (LOQ) | ~10⁻² M | ~10⁻⁴ M | ~10⁻⁵ M |
| Throughput | Low | Medium | High |
| Cost per Sample | Low | Low | High |
| Specificity | Low (subject to interference from other oxidizing agents) | Medium (subject to interference from other UV-absorbing species) | High (separates analyte from impurities) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Iodometric Titration
This method relies on the oxidizing property of the N-Cl group in this compound, which liberates iodine from potassium iodide. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
Reagents and Equipment:
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Potassium Iodide (KI), solid
-
Glacial Acetic Acid
-
Starch indicator solution (1% w/v)
-
Deionized water
-
Burette, flasks, and magnetic stirrer
Procedure:
-
Accurately weigh a sample of the reaction mixture expected to contain this compound and dissolve it in a suitable solvent (e.g., glacial acetic acid).
-
Transfer the solution to a 250 mL conical flask.
-
Add approximately 1 g of solid potassium iodide and 10 mL of glacial acetic acid to the flask.
-
Swirl the flask to dissolve the KI and allow the reaction to proceed in the dark for 5 minutes. The solution will turn a yellow-brown color due to the liberated iodine.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate, adding the titrant dropwise until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
The concentration of this compound is calculated based on the stoichiometry of the reaction.
UV-Vis Spectrophotometry
This method is based on the absorption of ultraviolet radiation by the aromatic rings in this compound. A calibration curve is first established using standards of known concentration.
Reagents and Equipment:
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., acetonitrile or methanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning a standard solution across a range of UV wavelengths (e.g., 200-400 nm).
-
Measure the absorbance of each calibration standard at the determined λ_max.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a sample of the reaction mixture by accurately diluting it with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λ_max.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity by physically separating this compound from other components in the reaction mixture before quantification.
Reagents and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this, prepare a series of calibration standards.
-
Sample Preparation: Accurately dilute a sample of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) at a suitable ratio
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λ_max of this compound (determined by UV-Vis spectrophotometry).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from its peak area using the calibration curve.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for each analytical method and the logical relationship between them.
Caption: Workflow for Iodometric Titration.
Caption: Workflow for UV-Vis Spectrophotometry.
Caption: Workflow for HPLC Analysis.
Evaluating the Cost-Effectiveness of 4-Bromo-N-chlorobenzamide in Large-Scale Synthesis: A Comparative Guide
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides a detailed cost-effectiveness analysis of 4-Bromo-N-chlorobenzamide, a key reagent in various organic transformations, benchmarked against a common alternative, N-Bromosuccinimide (NBS). The comparison focuses on their application in the large-scale synthesis of 4-aminopyridine via the Hofmann rearrangement of isonicotinamide, a crucial intermediate in the production of various pharmaceuticals.
Executive Summary
This analysis indicates that for large-scale production of 4-aminopyridine, utilizing this compound presents a potentially more cost-effective pathway compared to N-Bromosuccinimide. The primary driver for this advantage is the lower projected cost of this compound, stemming from the relatively inexpensive and readily available starting materials for its synthesis. While the initial capital investment for setting up the two-step synthesis of this compound might be higher, the long-term savings on raw materials are expected to offset this for continuous, large-scale operations.
Data Presentation: Cost and Process Comparison
To provide a clear quantitative comparison, the following tables summarize the estimated costs of reagents and key process parameters for the synthesis of this compound and its subsequent use, alongside the alternative pathway using NBS.
Table 1: Starting Material Cost Comparison (Large-Scale Estimates)
| Chemical | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| 4-Bromobenzoyl chloride | 219.46 | 50 - 100 |
| Aqueous Ammonia (28%) | 35.05 | 0.31 |
| Sodium Hypochlorite (12.5%) | 74.44 | 1.00 - 4.00 |
| N-Bromosuccinimide (NBS) | 177.98 | 55 - 70 |
| Isonicotinamide | 122.12 | 15 - 25 |
| 4-Aminopyridine | 94.11 | 30 - 50 |
Note: Prices are estimates based on available market data for bulk quantities and are subject to fluctuation.
Table 2: Process Parameter Comparison for the Synthesis of 4-Aminopyridine
| Parameter | This compound Pathway | N-Bromosuccinimide (NBS) Pathway |
| Reagent Synthesis | ||
| Starting Materials | 4-Bromobenzoyl chloride, Aqueous Ammonia, Sodium Hypochlorite | Not Applicable |
| Number of Steps | 2 (4-bromobenzamide synthesis, then N-chlorination) | Not Applicable |
| Estimated Yield (Reagent) | ~85% (for 4-bromobenzamide) | Not Applicable |
| Hofmann Rearrangement | ||
| Reagent | This compound | N-Bromosuccinimide |
| Starting Material | Isonicotinamide | Isonicotinamide |
| Product | 4-Aminopyridine | 4-Aminopyridine |
| Reported Yield | >90% (with related reagents) | ~60% (for conversion to urea) |
| Reaction Time | 45-60 minutes (estimated) | Not explicitly found, typically several hours |
| Reaction Temperature | 70-80°C (estimated) | -5°C to room temperature |
Experimental Protocols
Synthesis of 4-Bromobenzamide (Intermediate for this compound)
Materials:
-
4-Bromobenzoyl chloride
-
Aqueous ammonia (28%)
-
Suitable organic solvent (e.g., toluene)
-
Water
Procedure:
-
In a large, well-ventilated reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 4-bromobenzoyl chloride in the organic solvent.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add aqueous ammonia to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction completion by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, filter the solid product and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.
-
Dry the resulting 4-bromobenzamide under vacuum. A typical yield of over 85% can be expected.
Synthesis of this compound
Materials:
-
4-Bromobenzamide
-
Sodium hypochlorite solution (12.5%)
-
Suitable solvent (e.g., dichloromethane)
-
Phase-transfer catalyst (optional, but recommended for large-scale)
Procedure:
-
Suspend 4-bromobenzamide in the organic solvent in a reactor.
-
Add the sodium hypochlorite solution to the suspension.
-
If using, add a catalytic amount of a phase-transfer catalyst.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain this compound as a solid. High yields are generally reported for this type of reaction.
Hofmann Rearrangement of Isonicotinamide to 4-Aminopyridine using this compound
Materials:
-
Isonicotinamide
-
This compound
-
Sodium hydroxide or Potassium hydroxide
-
Water and a suitable organic solvent for extraction
Procedure:
-
In a reactor, dissolve isonicotinamide in an aqueous solution of sodium or potassium hydroxide.
-
Add this compound to the solution.
-
Heat the reaction mixture to 70-80°C and stir for 45-60 minutes.
-
Monitor the reaction for the formation of 4-aminopyridine.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude 4-aminopyridine by recrystallization or column chromatography to obtain the final product. A patent suggests that yields of over 90% can be achieved in similar Hofmann rearrangements.
Mandatory Visualizations
Experimental Workflow: Synthesis of 4-Aminopyridine
Caption: Workflow for the synthesis of 4-aminopyridine.
Logical Relationship: Cost-Effectiveness Evaluation
Caption: Factors influencing the cost-effectiveness analysis.
Hypothetical Signaling Pathway Involvement
While direct involvement of this compound in specific signaling pathways is not extensively documented, N-halo compounds can act as sources of electrophilic halogens and reactive nitrogen species, which are known to interact with biological molecules. For instance, they could potentially modulate pathways sensitive to oxidative or halogenative stress. Below is a hypothetical representation of how an N-chloroamide might interact with a cellular signaling cascade.
Caption: Hypothetical interaction with a cellular stress response pathway.
A Comparative Guide to the Applications of Substituted N-Halobenzamides in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Substituted N-halobenzamides, a class of compounds characterized by a halogen atom attached to the nitrogen of a benzamide backbone, have emerged as versatile reagents and pharmacophores in various scientific disciplines. Their unique chemical properties, arising from the polarized N-X bond (where X = Cl, Br, I), render them valuable in organic synthesis for halogenation and oxidation reactions. Furthermore, their structural motif is prevalent in a range of biologically active molecules, demonstrating significant potential in medicinal chemistry as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive comparison of the applications of substituted N-chlorobenzamides, N-bromobenzamides, and N-iodobenzamides, supported by experimental data and detailed protocols to facilitate their effective utilization in research and drug development.
I. Applications in Organic Synthesis
Substituted N-halobenzamides are widely employed as efficient halogenating and oxidizing agents in organic synthesis. The reactivity of the N-X bond can be tuned by the nature of the halogen and the substituents on the aromatic ring, allowing for a range of synthetic transformations.
A. Halogenation Reactions
N-halobenzamides serve as effective electrophilic halogenating agents for a variety of substrates. The choice of the N-haloamide can influence the regioselectivity and efficiency of the halogenation reaction.
Table 1: Comparison of N-Halobenzamides in Halogenation Reactions
| N-Haloamide | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| N-Chlorobenzamide | Anisole | p-Chloroanisole | Methylene dichloride, dark | - | [1] |
| N-Bromobenzamide | Toluene | Mixture of o/p-bromotoluene and benzyl bromide | - | - | [1] |
| N-Iodobenzamide | Anisole | p-Iodoanisole | Methylene dichloride, dark | 60.5 | [1] |
| N-Iodochloroacetamide | Anisole | p-Iodoanisole | Methylene dichloride, dark | >70 | [1] |
Experimental Protocol: Aromatic Iodination using N-Iodobenzamide [1]
-
A solution of the N-iodoamide in methylene dichloride is prepared.
-
Anisole is added to the solution.
-
The reaction mixture is stirred in the dark at room temperature.
-
The progress of the reaction is monitored by following the disappearance of anisole.
-
Upon completion, the product, p-iodoanisole, is isolated and characterized.
B. Oxidation Reactions
The oxidizing potential of N-halobenzamides makes them useful for the conversion of various functional groups, particularly alcohols to aldehydes and ketones.
Table 2: Comparison of N-Halobenzamides as Oxidizing Agents
| N-Haloamide | Substrate | Product | Reaction Conditions | Observations | Reference |
| N-Bromobenzamide | n-Butyl alcohol | n-Butyraldehyde | Aqueous acetic acid, mercuric acetate | First-order kinetics with respect to oxidant and substrate | |
| N-Bromobenzamide | Amyl alcohol | Amyl aldehyde | Aqueous acetic acid, mercuric acetate | First-order kinetics with respect to oxidant and substrate |
Experimental Protocol: Oxidation of Primary Alcohols by N-Bromobenzamide
-
Kinetic studies are performed in aqueous acetic acid in the presence of mercuric acetate.
-
The reaction exhibits first-order kinetics with respect to both the N-bromobenzamide (oxidant) and the alcohol (substrate).
-
The order with respect to perchloric acid is fractional or first-order, depending on the substrate concentration.
-
A plausible mechanism involves the protonation of the substrate in the course of the reaction.
II. Applications in Medicinal Chemistry
Substituted N-halobenzamides and their parent benzamide structures are integral to the development of new therapeutic agents due to their diverse biological activities.
A. Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of substituted benzamide derivatives against various cancer cell lines.
Table 3: Anticancer Activity of Substituted Benzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,4,5-trihydroxy-N-methyl-benzamide | HCT-116 (Colon) | > 100 | [2] |
| 3,4,5-trihydroxy-N-ethyl-benzamide | HCT-116 (Colon) | > 100 | [2] |
| 3,4,5-trihydroxy-N-butyl-benzamide | HCT-116 (Colon) | 87.7 | [2] |
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 12.4 | [2] |
| Gallic Acid (control) | HCT-116 (Colon) | 0.05 | [2] |
| Doxorubicin (control) | HCT-116 (Colon) | 0.001 | [2] |
| A series of N-substituted benzamide derivatives | MCF-7, MDA-MB-231, K562, A549 | Similar to MS-275 | [3] |
| BJ-13 (a benzamide derivative) | Gastric cancer cells | Potent antiproliferative activity | [4] |
Experimental Protocol: MTT Assay for Anticancer Activity [2][5][6]
-
Cell Seeding: Seed cells in a 96-well microplate at a predetermined density and incubate overnight.
-
Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
B. Antimicrobial Activity
N-substituted amides have shown promising activity against a broad spectrum of microorganisms.
Table 4: Antimicrobial Activity of N-Substituted Amides
| Compound Type | Microorganism | Assay Method | Key Findings | Reference |
| N,N-disubstituted long-chain fatty acid amides | Bacteria, yeasts, molds | Screening | Amides with an epoxy group show broad-spectrum activity. | [6] |
| N-isoxazolyl-2-iodobenzamides | Phytophthora citricola, Botrytis cinerea | Fungicidal assay | Compounds 3b and 9a showed interesting activities. | [7] |
| Various amide derivatives | Gram-positive and Gram-negative bacteria | Paper-disc method | Characterized by inhibition zones. | [5] |
| N-arylamino-5-chloropentanamides | Gram-positive and Gram-negative bacteria, fungi | Cup-plate method | Many compounds showed significant activity. |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method) [5][8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
-
Interpretation: Compare the zone diameters to standardized charts to determine the susceptibility of the microorganism to the compound.
III. Applications in Materials Science
The exploration of substituted N-halobenzamides in materials science is an emerging field with potential applications in polymer synthesis and as components of functional materials.
A. Polymer Synthesis
N-halamine polymers, which can be derived from monomers containing amide functionalities, are known for their antimicrobial properties.[7][10] The N-X bond in these polymers can be regenerated, providing a durable and reusable antimicrobial surface. While direct polymerization of substituted N-halobenzamides is not extensively reported, they can serve as precursors to polymers with desirable functionalities.
Potential Research Directions:
-
Synthesis of functional monomers: Substituted N-halobenzamides can be functionalized with polymerizable groups to create novel monomers.
-
Post-polymerization modification: Polymers containing amide groups can be halogenated to introduce N-halamine functionalities.
-
Precursors for conductive polymers: The aromatic and amide moieties of N-halobenzamides could potentially be incorporated into precursor polymers that can be converted into conductive materials.[11]
B. Photoinitiators
While not a primary application, the structural features of benzamides could be explored in the design of novel photoinitiators for polymerization. Photoinitiators are molecules that generate reactive species (radicals or cations) upon exposure to light, initiating a polymerization reaction. The aromatic ring and the carbonyl group of the benzamide structure are chromophores that can absorb UV or visible light. Further modification of the benzamide structure could lead to the development of efficient photoinitiating systems.[12][13][14][15]
Conclusion
Substituted N-halobenzamides are a versatile class of compounds with significant and expanding applications in organic synthesis and medicinal chemistry. Their utility as halogenating and oxidizing agents is well-established, with the reactivity being tunable by the choice of halogen and aromatic substituents. In the realm of drug discovery, the benzamide scaffold is a privileged structure, and its N-halo derivatives and related compounds exhibit promising anticancer, antimicrobial, and anti-inflammatory properties. The field of materials science presents new frontiers for the application of these compounds, particularly in the development of antimicrobial polymers and potentially as components of photoinitiating systems. The comparative data and detailed protocols provided in this guide are intended to empower researchers to effectively harness the potential of substituted N-halobenzamides in their respective fields of study. Further research into direct comparative studies and exploration of their applications in materials science will undoubtedly unlock new and exciting opportunities.
References
- 1. journals.co.za [journals.co.za]
- 2. MTT Assay protocol v1 [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. reprocell.com [reprocell.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchhub.com [researchhub.com]
- 7. Antimicrobial N-halamine polymers and coatings: a review of their synthesis, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Recent advances on squaraine-based photoinitiators of polymerization [ouci.dntb.gov.ua]
- 15. Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 4-Bromo-N-chlorobenzamide: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-N-chlorobenzamide was found during the literature search. The following disposal procedures are based on general guidelines for halogenated organic compounds and N-chloro compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated N-chloro compound, it requires special handling due to its potential reactivity and the environmental hazards associated with halogenated organic substances. This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal of this compound.
Key Safety and Disposal Information
The following table summarizes crucial safety considerations and disposal procedures for halogenated N-chloro compounds, which should be applied to this compound in the absence of specific data.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. | [1][2] |
| Waste Classification | Halogenated Hazardous Waste. | [1][2] |
| Incompatible Materials | Strong oxidizing agents and strong reducing agents. | [3] |
| Container Requirements | Collect in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste. | [1][2][4] |
| Disposal Method | Arrange for disposal as special waste through a licensed disposal company in accordance with national and regional regulations. Do not dispose of down the drain or in regular trash. | [1][2][4] |
| Spill Cleanup | In case of a spill, absorb with an inert dry material, place it in an appropriate waste disposal container, and dispose of it as hazardous waste. | [4] |
Experimental Protocols for Safe Disposal
-
Segregation: At the point of generation, carefully segregate waste containing this compound from all other waste streams, especially non-halogenated organic waste.[5]
-
Containerization: Use a designated and clearly labeled waste container for "Halogenated Organic Waste."[1][2] The container must be in good condition, compatible with the chemical, and have a secure lid.[6]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[3]
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to treat or dispose of the chemical waste yourself without explicit approval and a validated protocol from EHS.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 4-Bromo-N-chlorobenzamide
Essential Safety and Handling Guide for 4-Bromo-N-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is based on best practices for handling similar chemical compounds and is intended to ensure a safe laboratory environment.
Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory irritation. Harmful if inhaled.[1][2] | Use only in a well-ventilated area or under a chemical fume hood.[3] If dust formation is likely, a NIOSH-approved particulate respirator is recommended.[4] |
| Skin Contact | Causes skin irritation.[2] May be harmful if it comes in contact with skin.[5] | Wear chemical-resistant gloves (e.g., nitrile or neoprene).[6] Wear a lab coat or chemical-resistant apron.[4][6] |
| Eye Contact | Causes serious eye irritation.[1][2] | Wear chemical safety goggles or a face shield.[4][6] |
| Ingestion | Harmful if swallowed.[2][7] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][7][8] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
2. Personal Protective Equipment (PPE) Donning:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds.[6] Inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[4][6]
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron should be worn to protect from skin contact.[4][6]
-
Footwear: Closed-toe shoes must be worn in the laboratory.
3. Chemical Handling:
-
Avoid generating dust when handling the solid compound.[1][7]
-
Use appropriate tools (e.g., spatulas) to handle the chemical.
-
Keep containers tightly closed when not in use to prevent contamination and exposure.[1]
4. Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including used gloves, weigh boats, and contaminated labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.[7][8]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-Bromo-N,N-dimethylbenzamide | CAS#:18469-37-9 | Chemsrc [chemsrc.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



